Bentazone-13C10,15N
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2,2-dioxo-3-(1,2,3-13C3)propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |
InChI Key |
ZOMSMJKLGFBRBS-ODZTYCMJSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])N1[13C](=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[15NH]S1(=O)=O |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
Bentazone-13C10,15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bentazone-13C10,15N, a stable isotope-labeled internal standard essential for the accurate quantification of the herbicide Bentazone. This document details its chemical properties, mechanism of action, metabolic pathways, and its application in analytical methodologies.
Introduction to this compound
This compound is the ¹³C- and ¹⁵N-labeled form of Bentazone, a selective post-emergence herbicide.[1][2][3] It is utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise quantification of Bentazone in various matrices.[1][2] The incorporation of stable heavy isotopes into the molecule allows it to be distinguished from the unlabeled analyte by its mass, while exhibiting nearly identical chemical and physical properties.
Physicochemical Properties
Quantitative data for this compound and its unlabeled counterpart are summarized in the table below. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.
| Property | This compound | Bentazone |
| Molecular Formula | ¹³C₁₀H₁₂¹⁵N₂O₃S | C₁₀H₁₂N₂O₃S |
| Molecular Weight | 251.20 g/mol | 240.28 g/mol |
| Appearance | White to off-white solid | Colorless to white crystalline powder |
| Melting Point | Not specified | 137-139 °C |
| Storage Conditions | 2-10 °C | Room temperature |
Mechanism of Action: Photosynthesis Inhibition
The herbicidal activity of Bentazone is derived from its ability to inhibit photosynthesis in susceptible plants. Specifically, Bentazone acts as a Photosystem II (PSII) inhibitor. It binds to the D1 quinone-binding protein within the PSII complex in chloroplasts, thereby blocking the photosynthetic electron transport chain. This disruption prevents CO₂ assimilation, leading to a buildup of reactive oxygen species and subsequent cell death.
Figure 1: Bentazone's inhibition of the photosynthetic electron transport chain.
Metabolic Pathways
In plants and soil, Bentazone undergoes metabolic degradation, primarily through hydroxylation and subsequent conjugation. The main metabolites are 6-hydroxybentazone and 8-hydroxybentazone. These hydroxylated forms can then be conjugated with glucose or other molecules, rendering them more water-soluble and less toxic. In soil, microbial activity plays a significant role in the degradation of Bentazone.
Figure 2: Metabolic pathway of Bentazone in plants and soil.
Experimental Protocols: Quantification of Bentazone using Isotope Dilution Analysis
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Below is a generalized experimental protocol for the analysis of Bentazone in water samples.
Sample Preparation
-
Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of this compound solution of a known concentration.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid, is typical.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Bentazone and this compound.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bentazone | 239.0 | 197.0 |
| This compound | 249.0 | 206.0 |
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled Bentazone and a constant concentration of this compound.
-
Quantification: The concentration of Bentazone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Figure 3: General workflow for the quantification of Bentazone.
Conclusion
This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the herbicide Bentazone. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical errors, ensuring high-quality data for environmental monitoring, food safety analysis, and metabolic studies. The information provided in this guide serves as a foundational resource for the effective application of this compound in a research setting.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Bentazone-13C10,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bentazone and its Isotopologues
Bentazone is a selective herbicide that functions by inhibiting photosynthesis in broadleaf weeds and sedges.[1] Its isotopically labeled analogue, Bentazone-13C10,15N, is a valuable tool in analytical and environmental sciences. The incorporation of ten Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the molecular structure allows for its use as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This is crucial for accurate quantification of Bentazone residues in environmental and biological samples.
Proposed Synthetic Pathways for this compound
The industrial synthesis of Bentazone primarily follows two routes: the methyl anthranilate route and the isatoic anhydride route.[2][3] To synthesize this compound, these established pathways can be adapted by utilizing isotopically labeled starting materials.
Methyl Anthranilate Route (Proposed for Labeling)
This route is often preferred due to its simpler process and mature technology.[2] To achieve the desired labeling pattern (13C10, 15N), the following isotopically labeled precursors would be required:
-
Methyl anthranilate-¹³C₇ : The benzene ring and the carboxyl carbon would need to be labeled with ¹³C.
-
Isopropylamine-¹³C₃,¹⁵N : The isopropyl group and the nitrogen atom would need to be labeled with ¹³C and ¹⁵N, respectively.
Logical Workflow for the Methyl Anthranilate Route
References
An In-depth Technical Guide to Bentazone-¹³C₁₀,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bentazone, with a focus on the utility of its isotopically labeled form, Bentazone-¹³C₁₀,¹⁵N, in research and analytical applications. This document details the compound's chemical properties, mechanism of action, metabolic pathways, and environmental fate, supported by experimental data and protocols.
Compound Identification and Properties
Table 1: Physicochemical Properties of Bentazone
| Property | Value | Reference |
| Molecular Formula (Bentazone) | C₁₀H₁₂N₂O₃S | |
| Molecular Formula (Bentazone-¹³C₁₀,¹⁵N) | ¹³C₁₀H₁₂N¹⁵NO₃S | |
| Molecular Weight (Bentazone) | 240.28 g/mol | |
| Molecular Weight (Bentazone-¹³C₁₀,¹⁵N) | 251.20 g/mol | |
| CAS Number (Bentazone) | 25057-89-0 | |
| pKa | 3.28 at 24°C | |
| Octanol/Water Partition Coefficient (log POW) | 0.77 (pH 5), -0.46 (pH 7), -0.55 (pH 9) | |
| Water Solubility | >1000 g/L (pH ≥ 7, at 20°C) |
Mechanism of Action
Bentazone is a selective, post-emergence herbicide that functions by inhibiting photosynthesis. Its primary mode of action is the irreversible blockage of photosynthetic electron transport at photosystem II (PSII). Bentazone competes with plastoquinone for the QB binding site on the D1 protein of the PSII complex. This inhibition halts CO₂ assimilation, leading to the production of reactive oxygen species (ROS), subsequent lipid peroxidation, membrane damage, and ultimately, plant cell death.
Metabolism
The metabolic fate of Bentazone has been studied in various organisms, including rats, rabbits, mice, and different plant species.
In animal models, Bentazone is poorly metabolized, with the parent compound being the primary substance excreted. The main metabolic pathway involves hydroxylation at the 6 or 8 position of the aromatic ring, forming 6-hydroxybentazone and 8-hydroxybentazone. These metabolites are found in small amounts, and no significant conjugation products have been detected in rats, rabbits, or mice.
In tolerant plants, Bentazone is rapidly metabolized, which is the basis for its selectivity as an herbicide. The primary metabolic route is hydroxylation to 6-hydroxy-bentazone or 8-hydroxy-bentazone, followed by conjugation with glucose. These conjugated metabolites are then further processed and incorporated into natural plant components. In susceptible weeds, this metabolic detoxification is significantly slower or absent, leading to the accumulation of active Bentazone and subsequent phytotoxicity.
Environmental Fate
The environmental persistence and mobility of Bentazone are key factors in its ecological impact.
Table 2: Environmental Fate of Bentazone
| Parameter | Value | Conditions | Reference |
| Soil Half-life (DT₅₀) | 7-33 days | Field conditions | |
| Foliar Residue Half-life (DT₅₀) | 5.5 days | ||
| Photolysis Half-life in Water | 14-122 hours | pH dependent (pH 9 to 5) | |
| Soil Sorption Coefficient (Koc) | 3-176 mL/g | ||
| Bioconcentration Factor (BCF) | 3.7-19 |
Bentazone has a low persistence in soil, with a half-life generally less than three weeks. It is degraded by soil microbes and sunlight. Due to its high water solubility and low soil adsorption, Bentazone has the potential to leach into groundwater; however, its rapid degradation mitigates this risk to some extent.
Experimental Protocols
The use of Bentazone-¹³C₁₀,¹⁵N as an internal standard is crucial for the accurate quantification of Bentazone in complex matrices like soil, water, and biological tissues.
This workflow outlines the key steps in using Bentazone-¹³C₁₀,¹⁵N for quantitative analysis.
A validated method for determining Bentazone residues in water involves the following steps:
-
Sample Preparation: A 500-fold pre-concentration of the water sample is performed.
-
Solid-Phase Extraction (SPE): The sample is passed through a C18 extraction tube to isolate Bentazone and its metabolites.
-
Elution: The analytes are eluted from the SPE cartridge.
-
High-Performance Liquid Chromatography (HPLC): The eluate is analyzed using a C18 column.
-
Mobile Phase: Methanol-water (60:40, v/v) at pH 4.6.
-
Flow Rate: 0.8 ml/min.
-
-
Detection: UV detection at 230 nm.
For more sensitive and selective quantification, LC-MS/MS is often employed. An example of LC-MS/MS parameters for Bentazone analysis includes monitoring parent-daughter ion transitions, such as m/z 239 → 132 (quantitative) and m/z 239 → 197 (confirmatory). When using Bentazone-¹³C₁₀,¹⁵N as an internal standard, its corresponding ion transitions would also be monitored.
To assess the degradation of Bentazone in soil, a laboratory incubation study can be conducted:
-
Soil Treatment: Soil samples are treated with ¹⁴C-labeled Bentazone to trace its fate.
-
Incubation: The treated soil is incubated under controlled conditions (e.g., 25°C, 33% moisture content).
-
CO₂ Trapping: Evolved ¹⁴CO₂ is trapped in a NaOH solution to measure mineralization.
-
Extraction: At various time points, soil samples are extracted to determine the concentration of Bentazone and its metabolites.
-
Analysis: Extracts are analyzed by methods such as HPLC or Thin Layer Chromatography (TLC) to quantify the parent compound and degradation products.
Conclusion
Bentazone-¹³C₁₀,¹⁵N is a critical tool for researchers and scientists studying the herbicide Bentazone. Its use as an internal standard enables accurate and precise quantification in various environmental and biological matrices. Understanding the mechanism of action, metabolism, and environmental fate of Bentazone, as outlined in this guide, is essential for assessing its efficacy, selectivity, and ecological impact. The provided protocols and data serve as a valuable resource for designing and conducting further research in this area.
References
An In-depth Technical Guide to Bentazone-¹³C₁₀,¹⁵N: Physical and Chemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the isotopically labeled compound, Bentazone-¹³C₁₀,¹⁵N. This information is essential for its effective use in quantitative research applications, particularly in mass spectrometry-based analytical methods. This document also outlines a representative experimental protocol for its use as an internal standard and discusses its probable synthetic pathway.
Core Physical and Chemical Properties
Bentazone-¹³C₁₀,¹⁵N is a stable isotope-labeled version of the herbicide Bentazone. The incorporation of ten ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
General Information
| Property | Value | Source |
| Chemical Name | 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide-¹³C₁₀,¹⁵N | N/A |
| Molecular Formula | ¹³C₁₀H₁₂¹⁵NO₃S | [2] |
| Molecular Weight | 251.20 g/mol | [2] |
| Appearance | White to off-white solid (assumed, based on non-labeled) | [3] |
| Storage | Recommended storage conditions are provided in the Certificate of Analysis. | [1] |
Physicochemical Data of Non-Labeled Bentazone
The following data for non-labeled Bentazone provides a useful reference for the expected properties of its isotopically labeled counterpart.
| Property | Value | Source |
| Melting Point | 137-139 °C | N/A |
| Solubility (in g/L at 20°C) | Water: 0.5, Acetone: 150.7, Methanol: 86.1, Ethyl acetate: 65.0, Dichloromethane: 18.0 | N/A |
| pKa | 3.44 | N/A |
| LogP | 2.3 | N/A |
Experimental Protocols
The primary application of Bentazone-¹³C₁₀,¹⁵N is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.
Quantitative Analysis of Bentazone in Biological Matrices using LC-MS/MS
This protocol is a representative example for the determination of Bentazone in a biological matrix (e.g., plasma, urine) using Bentazone-¹³C₁₀,¹⁵N as an internal standard.
2.1.1. Materials and Reagents
-
Bentazone analytical standard
-
Bentazone-¹³C₁₀,¹⁵N internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Biological matrix (e.g., plasma, urine)
2.1.2. Sample Preparation
-
Spiking: To 100 µL of the biological matrix, add a known concentration of Bentazone-¹³C₁₀,¹⁵N solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate Bentazone from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Bentazone: m/z 239 -> 197
-
Bentazone-¹³C₁₀,¹⁵N: m/z 250 -> 207 (predicted)
-
2.1.4. Data Analysis
The concentration of Bentazone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analytical standard.
Synthesis Pathway
While a specific, detailed synthesis protocol for Bentazone-¹³C₁₀,¹⁵N is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Bentazone and general methods for isotopic labeling. The synthesis would involve the use of ¹³C- and ¹⁵N-labeled precursors. A key starting material would likely be ¹³C-labeled aniline or a derivative thereof, and a ¹⁵N-labeled amine.
A generalized synthetic scheme is presented below:
Caption: A plausible synthetic workflow for Bentazone-¹³C₁₀,¹⁵N.
Quality and Specifications
The quality and specifications of Bentazone-¹³C₁₀,¹⁵N are critical for its use in quantitative analysis. These are typically provided by the supplier in a Certificate of Analysis (CoA).
4.1. Certificate of Analysis
A Certificate of Analysis for Bentazone-¹³C₁₀,¹⁵N should include the following information:
-
Chemical Purity: Determined by methods such as HPLC and NMR. Typically >98%.
-
Isotopic Purity (Isotopic Enrichment): The percentage of molecules containing the desired number of ¹³C and ¹⁵N atoms. This is a critical parameter for accurate quantification and is usually determined by mass spectrometry.
-
Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis.
-
Date of Manufacture and Expiry Date.
Note: It is imperative for researchers to obtain the Certificate of Analysis from the supplier before using the compound in any experiments.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of Bentazone using its isotopically labeled internal standard.
Caption: Workflow for quantitative analysis of Bentazone.
This in-depth guide provides researchers with the essential information required for the proficient use of Bentazone-¹³C₁₀,¹⁵N in their studies. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's documentation for the most accurate and up-to-date information on a specific batch of the compound.
References
Stability and Storage of Bentazone-13C10,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound Bentazone-13C10,15N. Due to the limited availability of specific stability data for the labeled compound, this guide leverages data from studies on the parent compound, Bentazone. The chemical stability of this compound is expected to be comparable to that of Bentazone under similar conditions.
Overview of this compound
This compound is a stable isotope-labeled version of Bentazone, a selective post-emergence herbicide.[1][2] It is utilized in environmental fate studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS and LC-MS/MS.[1] The isotopic labels (¹³C and ¹⁵N) provide a distinct mass signature, allowing for its differentiation from the naturally occurring parent compound.
Stability Data
Quantitative data on the stability of Bentazone in various matrices and conditions are summarized below. These findings are considered indicative of the stability of this compound.
| Matrix | Storage Temperature | Duration | Finding |
| Plant Matrices | -20°C | At least 24 months | Residues were stable.[3] |
| Animal Tissues (Liver) | Frozen | 316 days | Incurred samples were stable.[3] |
| Animal Tissues (Kidney) | Frozen | 305 days | Incurred samples were stable. |
| Animal Products (Milk, Cream, Muscle, Fat) | Frozen | At least 120 days | Residues were stable. |
| Aqueous Solutions | Various | - | Stability is dependent on pH, temperature, and exposure to sunlight. |
Recommended Storage Conditions
Based on the available data for Bentazone, the following storage conditions are recommended for this compound to ensure its integrity:
-
Long-term Storage: For optimal stability, especially in solid form, store at -20°C.
-
Short-term Storage: For solutions or neat material intended for near-term use, refrigeration at 2-8°C is advisable. Some suppliers suggest that storage at room temperature in the continental US may be acceptable for short durations.
-
Protection from Light: To prevent photodegradation, the compound should be stored in amber vials or otherwise protected from light.
-
pH Considerations: When preparing aqueous solutions, the pH should be considered, as hydrolysis can occur. Neutral to slightly acidic conditions are generally preferred for the stability of Bentazone in water.
Degradation Pathways
Bentazone can degrade through several pathways, including hydrolysis, photolysis, and microbial action. The primary degradation products identified in various studies include hydroxylated and N-methylated derivatives. Understanding these pathways is crucial for interpreting stability studies and identifying potential impurities.
Caption: Potential degradation pathways of Bentazone.
Experimental Protocol for a Stability Study
The following outlines a general experimental workflow for assessing the stability of this compound.
Caption: General workflow for a chemical stability study.
Methodology
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Sample Preparation and Storage: The stock solution is aliquoted into multiple vials. These vials are then stored under a matrix of conditions to be tested, such as different temperatures (-20°C, 4°C, 25°C, 40°C), humidity levels, and light exposures (e.g., ICH photostability conditions). Control samples are stored at -80°C to represent the initial state (T=0).
-
Time Points: Samples are withdrawn from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analytical Method: The concentration and purity of this compound in each sample are determined using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the accurate quantification of the labeled compound and the identification of any potential degradation products.
-
Data Analysis: The concentration of this compound at each time point is compared to the initial concentration (T=0). The percentage of degradation is calculated, and the degradation kinetics can be determined. Any significant degradation products are identified and, if possible, quantified.
Conclusion
References
In-Depth Technical Guide: Safety Data for Bentazone-¹³C₁₀,¹⁵N
Disclaimer: This document is intended for researchers, scientists, and drug development professionals and provides a comprehensive overview of the safety data for Bentazone-¹³C₁₀,¹⁵N. The information provided is based on the safety profile of its non-labeled analogue, Bentazone, as a specific Safety Data Sheet (SDS) for the isotopically labeled compound is not publicly available. It is assumed that the stable isotope labeling does not significantly alter the toxicological properties of the molecule. This guide is for informational purposes only and should not be substituted for a formal risk assessment or a manufacturer-provided SDS.
Substance Identification and Properties
Bentazone-¹³C₁₀,¹⁵N is a stable isotope-labeled form of Bentazone, a selective post-emergence herbicide.[1][2] It is primarily used as an internal standard or tracer in research settings for quantitative analysis.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Bentazone.
| Property | Value | Reference |
| Molecular Formula | ¹³C₁₀H₁₂N¹⁵NO₃S | [2] |
| Molecular Weight | 251.20 g/mol | [2] |
| Appearance | Colorless to white crystalline powder | |
| Melting Point | 139.4 - 141 °C | |
| Vapor Pressure | 0.17 mPa (20 °C) | |
| Water Solubility | 570 mg/L (pH 7, 20 °C) | |
| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 1387, Methanol: 1061, Ethyl Acetate: 582, Dichloromethane: 206 | |
| pKa | 3.3 (24 °C) | |
| Octanol-Water Partition Coefficient (logP) | -0.46 (pH 7) |
Hazard Identification and Classification
Bentazone is classified as moderately hazardous by the World Health Organization (WHO). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for Bentazone:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H361: Suspected of damaging fertility or the unborn child.
-
H412: Harmful to aquatic life with long lasting effects.
The U.S. Environmental Protection Agency (EPA) has classified Bentazone as a Group E chemical, indicating evidence of non-carcinogenicity for humans based on animal studies.
Toxicological Information
The toxicological data for Bentazone is summarized below. These values are primarily from studies conducted on the non-labeled compound.
Acute Toxicity
| Route of Exposure | Species | Value | Reference |
| Oral (LD₅₀) | Rat | 1000 - 1100 mg/kg | |
| Dog | >500 mg/kg | ||
| Rabbit | 750 mg/kg | ||
| Cat | 500 mg/kg | ||
| Dermal (LD₅₀) | Rat | >2500 mg/kg | |
| Inhalation (LC₅₀) | Rat | >5.1 mg/L (4 hours) |
Irritation and Sensitization
-
Skin Irritation: Not considered a skin irritant.
-
Eye Irritation: Classified as a moderate to serious eye irritant in rabbits.
-
Skin Sensitization: It is a skin sensitizer in guinea pigs.
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are not available in the public domain. However, the methodologies would have followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for toxicity testing. For instance, acute oral toxicity is typically determined by administering the substance to fasted animals and observing them for a set period, usually 14 days, to determine the dose that is lethal to 50% of the test population (LD₅₀).
First-Aid Measures
In case of exposure to Bentazone-¹³C₁₀,¹⁵N, the following first-aid measures are recommended:
| Exposure Route | First-Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice if you feel unwell. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of water. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse immediately with plenty of water for at least 20 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
Handling, Storage, and Personal Protection
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a cool, well-ventilated place. Store under an inert gas.
Personal Protective Equipment (PPE)
The following diagram illustrates the logical workflow from hazard identification to the selection of appropriate personal protective equipment.
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use foam, dry powder, carbon dioxide, or water spray.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.
-
Accidental Release: Avoid breathing dust or vapors. Wear appropriate personal protective equipment. Prevent entry into waterways, sewers, or soil.
Ecological Information
Bentazone is harmful to aquatic life with long-lasting effects. It is mobile in soil and may pose a risk of leaching to groundwater.
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations. Improper disposal of this product, spray mixture, or rinsate is a violation of federal law.
Regulatory Information
Bentazone is subject to various regulations concerning its use as a pesticide. Users should consult national and local regulations for specific requirements. The WHO classifies technical grade bentazone as Class II: moderately hazardous.
References
The Environmental Fate of Bentazone and its Isotopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental fate of the herbicide bentazone, with a focus on its degradation pathways, mobility in soil and water, and the application of isotopic labeling in its study. This document is intended to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals.
Introduction to Bentazone
Bentazone [3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide] is a selective post-emergence herbicide widely used for the control of broadleaf weeds and sedges in various crops, including soybeans, rice, corn, and peanuts.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[3] Understanding the environmental fate of bentazone is crucial for assessing its potential ecological impact and ensuring its safe use.
Physicochemical Properties
Bentazone is a weak acid with a pKa of 3.3.[4] It is highly soluble in water and has a low octanol-water partition coefficient, which suggests a low potential for bioaccumulation. Its high water solubility and weak adsorption to soil particles indicate a potential for mobility in the environment.
Environmental Degradation Pathways
Bentazone undergoes degradation in the environment through a combination of biotic and abiotic processes. The primary degradation pathways include microbial degradation in soil and water, and photodegradation in water and on plant and soil surfaces.
Microbial Degradation in Soil
In soil, bentazone is primarily degraded by microorganisms. The degradation process involves several key transformation products. The main initial step is the hydroxylation of the aromatic ring to form 6-hydroxybentazone (6-OH-bentazone) and 8-hydroxybentazone (8-OH-bentazone). These hydroxylated metabolites are often rapidly further metabolized and can become incorporated into soil organic matter as bound residues.
Another significant degradation pathway involves the cleavage of the thiadiazine ring, leading to the formation of 2-amino-N-isopropylbenzamide (AIBA) and subsequently anthranilic acid. Anthranilic acid is readily mineralized by soil microorganisms. N-methylation of bentazone to form N-methylbentazone has also been identified as a persistent metabolite in soil. The complete breakdown of the molecule results in the formation of carbon dioxide (CO2), a process known as mineralization.
The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, pH, temperature, moisture, and the history of bentazone application. Soils with a history of bentazone use often exhibit enhanced degradation rates due to the adaptation of the microbial community.
Degradation in Water
In the aquatic environment, the degradation of bentazone is primarily driven by photolysis (degradation by sunlight). It is relatively stable to hydrolysis, especially under neutral and acidic conditions, but hydrolysis can be accelerated under alkaline conditions and at elevated temperatures.
Photolysis: Photodegradation of bentazone in water can occur through direct absorption of light or indirect photolysis mediated by photosensitizing substances like humic acids. The half-life of bentazone under sunlight in water is typically short, often less than 24 hours. Photodegradation leads to the formation of several photoproducts, including hydroxylated derivatives.
Hydrolysis: Bentazone is generally resistant to hydrolysis at neutral and acidic pH. However, under alkaline conditions (pH 9) and with increasing temperature, the rate of hydrolysis increases. The hydrolysis half-lives are significantly longer than the photolysis half-lives, ranging from 46 to 99 days under laboratory conditions.
Mobility and Sorption in Soil
The mobility of bentazone in soil is a key factor influencing its potential to leach into groundwater. Due to its high water solubility and anionic nature at typical soil pH values, bentazone generally exhibits low sorption to soil particles and is considered to have a high to very high mobility potential.
However, several factors can influence its mobility:
-
Soil pH: Sorption of bentazone tends to increase as the soil pH decreases.
-
Organic Matter: While bentazone's anionic form has limited interaction with negatively charged organic matter, some studies suggest that at lower pH, where more of the neutral form exists, sorption to organic matter can occur.
-
Clay Content: Soils with higher clay content may exhibit slightly higher sorption of bentazone.
Despite its potential for mobility based on laboratory studies, field and lysimeter studies have shown that bentazone does not always leach to a significant extent. This is attributed to its relatively rapid degradation in the upper soil layers.
Quantitative Data on Environmental Fate
The following tables summarize key quantitative data on the environmental fate of bentazone, compiled from various studies.
Table 1: Degradation Half-life (DT50) of Bentazone in Soil
| Soil Type | Tillage | Bentazone History | DT50 (days) | Reference |
| Silt Loam | Conventional | Yes | 10.5 | |
| Silt Loam | No-Till | Yes | 6.1 | |
| Silty Clay | Conventional | No | 38.5 | |
| Silty Clay | No-Till | No | 49.5 | |
| Field Soils (Germany) | N/A | N/A | 4 - 21 | |
| Field Soils (USA) | N/A | N/A | 3 - 19 | |
| Lysimeter Study | N/A | N/A | 24 - 65 |
Table 2: Degradation Half-life of Bentazone in Water
| Condition | Half-life | Reference |
| Photolysis (Sunlight) | < 24 hours | |
| Photolysis (Xenon Arc, Distilled Water) | ~2.5 hours | |
| Hydrolysis (pH 4, 7, 9; 15-45°C) | 46 - 99 days |
Table 3: Soil Sorption and Mobility Parameters for Bentazone
| Soil Type | pH | Organic Carbon (%) | Koc (mL/g) | Mobility Class | Reference |
| Various Illinois Soils | N/A | N/A | Not readily adsorbed | High | |
| Coastal Plain Soils | 5.0 - 6.4 | N/A | N/A | pH-dependent | |
| General | N/A | N/A | 3 - 176 | High to Very High |
Role of Isotopes in Environmental Fate Studies
Isotopically labeled compounds, particularly those labeled with Carbon-14 (¹⁴C), are invaluable tools for studying the environmental fate of pesticides like bentazone. The use of ¹⁴C-bentazone allows for the accurate tracing and quantification of the parent compound and its degradation products in complex environmental matrices such as soil, water, and biological tissues.
Key applications of isotopic labeling in bentazone research include:
-
Metabolism Studies: Following the transformation of ¹⁴C-bentazone into its various metabolites in soil, water, and plants.
-
Mass Balance Studies: Determining the complete distribution of the applied radioactivity, including the amount mineralized to ¹⁴CO₂, the amount incorporated into bound residues, and the amount remaining as extractable residues.
-
Mobility and Leaching Studies: Quantifying the movement of ¹⁴C-bentazone and its labeled metabolites through soil columns and lysimeters.
-
Sorption Studies: Accurately measuring the partitioning of ¹⁴C-bentazone between the soil and water phases.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in studying the environmental fate of bentazone.
Synthesis of Isotopically Labeled Bentazone
Soil Degradation and Mineralization Study
This protocol is based on the methodology described in studies investigating the degradation and mineralization of bentazone in soil.
Objective: To determine the rate of degradation and mineralization of ¹⁴C-bentazone in soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
¹⁴C-labeled bentazone (e.g., [phenyl-¹⁴C]bentazone) of known specific activity
-
Analytical grade unlabeled bentazone
-
Biometer flasks (or similar respirometry apparatus)
-
CO₂ trapping solution (e.g., 1M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Extraction solvent (e.g., 80:20 methanol:0.01 M CaCl₂)
-
HPLC system with a UV and/or radioactivity detector
-
TLC plates and developing chamber
Procedure:
-
Soil Treatment: A known weight of soil is brought to a specific moisture content (e.g., 50-75% of water holding capacity). The soil is then treated with a solution of ¹⁴C-bentazone and unlabeled bentazone to achieve the desired concentration and radioactivity.
-
Incubation: The treated soil is placed in biometer flasks. The side-arm of the flask is filled with a CO₂ trapping solution. The flasks are incubated in the dark at a constant temperature (e.g., 20-25 °C).
-
¹⁴CO₂ Trapping and Measurement: The trapping solution is periodically removed and replaced with a fresh solution. An aliquot of the used trapping solution is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter to quantify the amount of ¹⁴CO₂ evolved.
-
Extraction of Residues: At selected time intervals, replicate soil samples are removed for analysis. The soil is extracted with an appropriate solvent system (e.g., methanol/water mixture) to recover the parent bentazone and its metabolites.
-
Analysis of Extracts: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate and quantify the parent ¹⁴C-bentazone and its ¹⁴C-labeled metabolites.
-
Determination of Non-extractable Residues: After extraction, the soil can be combusted to determine the amount of non-extractable ¹⁴C-residues (bound residues).
-
Data Analysis: The data are used to calculate the degradation half-life (DT₅₀) of bentazone and the rate of mineralization.
Photolysis Study in Water
This protocol is based on methodologies for assessing the photodegradation of pesticides in aqueous solutions.
Objective: To determine the rate of photolytic degradation of bentazone in water under controlled light conditions.
Materials:
-
Bentazone (analytical standard)
-
Purified water (e.g., Milli-Q) and/or natural water samples
-
Quartz or borosilicate glass vessels
-
A light source simulating sunlight (e.g., xenon arc lamp with filters) or a mercury lamp
-
HPLC system with a UV detector or LC-MS/MS
-
pH meter and buffers
Procedure:
-
Solution Preparation: A stock solution of bentazone is prepared in a suitable solvent and then diluted with the test water to the desired concentration. The pH of the solution is adjusted if necessary.
-
Irradiation: The test solutions in the reaction vessels are placed in a photoreactor and exposed to the light source. A dark control (vessels wrapped in aluminum foil) is run in parallel to account for any non-photolytic degradation.
-
Sampling: Aliquots of the solutions are withdrawn at various time intervals.
-
Analysis: The concentration of bentazone in the samples is determined by HPLC-UV or LC-MS/MS. The formation of photoproducts can also be monitored.
-
Data Analysis: The degradation rate constant and the photolysis half-life (DT₅₀) are calculated from the decrease in bentazone concentration over time.
Soil Sorption Study (Batch Equilibrium Method)
This protocol follows the principles of the OECD Guideline 106 for determining the adsorption/desorption of chemicals in soil.
Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) for bentazone in different soil types.
Materials:
-
Test soils with varying properties (pH, organic carbon content, texture)
-
¹⁴C-labeled bentazone
-
0.01 M CaCl₂ solution
-
Centrifuge tubes
-
Shaker
-
Centrifuge
-
Liquid scintillation counter
Procedure:
-
Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any degradation or adsorption to the test vessels.
-
Adsorption Phase: A known mass of soil is equilibrated with a known volume of ¹⁴C-bentazone solution in 0.01 M CaCl₂. A range of bentazone concentrations is typically used. The suspensions are shaken for the predetermined equilibration time.
-
Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of ¹⁴C-bentazone remaining in the aqueous phase is measured by liquid scintillation counting.
-
Calculation: The amount of bentazone adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd and Koc values are then calculated.
-
Desorption Phase (Optional): After the adsorption phase, a portion of the supernatant is replaced with a fresh bentazone-free 0.01 M CaCl₂ solution, and the suspension is shaken again to determine the extent of desorption.
Conclusion
The environmental fate of bentazone is characterized by its high mobility potential in soil and its relatively rapid degradation through microbial and photolytic pathways. The primary degradation products include hydroxylated metabolites, N-methylbentazone, and products of ring cleavage such as AIBA and anthranilic acid. While laboratory studies indicate a high potential for leaching, field data suggest that rapid degradation in the topsoil can mitigate this risk. The use of isotopically labeled bentazone, particularly ¹⁴C-bentazone, is essential for accurately elucidating its complex environmental behavior, including degradation pathways, mineralization rates, and mobility in soil and water systems. The experimental protocols outlined in this guide provide a framework for conducting robust studies to assess the environmental risk of bentazone and similar compounds.
References
Methodological & Application
Using Bentazone-¹³C₁₀,¹⁵N as an Internal Standard for Accurate Quantification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops.[1] Its presence in the environment, particularly in water and soil, necessitates accurate and reliable quantitative analysis to ensure environmental safety and food quality. The use of a stable isotope-labeled internal standard, such as Bentazone-¹³C₁₀,¹⁵N, is the gold standard for precise quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard closely mimics the chemical and physical properties of the native Bentazone, allowing for correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in analytical measurements.
Bentazone-¹³C₁₀,¹⁵N is a non-radioactive, stable isotope-labeled version of Bentazone, where ten carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a molecule with a higher mass than the native Bentazone, allowing it to be distinguished by a mass spectrometer while exhibiting nearly identical behavior during extraction, chromatography, and ionization.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle behind using Bentazone-¹³C₁₀,¹⁵N is isotope dilution mass spectrometry (IDMS). A known amount of the labeled internal standard is added to the sample at the beginning of the analytical process. The ratio of the native analyte to the labeled internal standard is then measured by LC-MS/MS. Because the analyte and the internal standard are affected proportionally by any losses during sample processing or fluctuations in instrument performance, the ratio of their signals remains constant. This allows for highly accurate quantification of the analyte in the original sample.
Principle of Isotope Dilution Workflow.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Bentazone using isotopically labeled internal standards in various matrices. These values are representative and may vary depending on the specific instrumentation, method parameters, and matrix complexity.
Table 1: Method Performance in Water Samples
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | [3] |
| Recovery | 95.8% - 105.6% | |
| Linearity (r²) | > 0.99 |
Table 2: Method Performance in Soil Samples
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 2.5 - 12 µg/kg | |
| Recovery | 72.9% - 108.7% | |
| Precision (RSD) | < 15% |
Table 3: Method Performance in Biological Samples (Blood)
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | |
| Limit of Quantification (LOQ) | 5 - 500 ng/mL (Linearity Range) | |
| Recovery | 75.3% (Process Efficiency: 77.9%) | |
| Accuracy | 88.2% - 110.5% | |
| Precision (Bias) | 0.5% - 7.5% |
Experimental Protocols
Below are detailed protocols for the analysis of Bentazone in water, soil, and biological matrices using Bentazone-¹³C₁₀,¹⁵N as an internal standard.
General Workflow
General analytical workflow for Bentazone analysis.
Protocol 1: Analysis of Bentazone in Water
1. Materials and Reagents
-
Bentazone analytical standard
-
Bentazone-¹³C₁₀,¹⁵N internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol, acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
To a 100 mL water sample, add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 ng/mL).
-
Acidify the sample to pH 2-3 with formic acid.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Bentazone: 239 -> 132 (Quantifier), 239 -> 197 (Qualifier)
-
Bentazone-¹³C₁₀,¹⁵N: 250 -> 142 (Quantifier)
-
Protocol 2: Analysis of Bentazone in Soil
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
2. Sample Preparation (QuEChERS Method)
-
Homogenize the soil sample.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds and centrifuge at >3000 g for 5 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.
-
Filter and transfer to an autosampler vial.
3. LC-MS/MS Conditions
-
Similar to those described in Protocol 1.
Protocol 3: Analysis of Bentazone in Blood/Plasma
1. Materials and Reagents
-
Same as Protocol 1.
2. Sample Preparation
-
To 1 mL of blood or plasma in a centrifuge tube, add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard.
-
Add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at >4000 g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter and transfer to an autosampler vial.
3. LC-MS/MS Conditions
-
Similar to those described in Protocol 1.
Metabolic Pathway of Bentazone
In plants, Bentazone is primarily metabolized through hydroxylation of the aromatic ring, followed by conjugation with glucose. This detoxification process renders the herbicide inactive. The main metabolites are 6-hydroxybentazone and 8-hydroxybentazone.
Metabolic pathway of Bentazone in plants.
Conclusion
The use of Bentazone-¹³C₁₀,¹⁵N as an internal standard provides a robust and reliable method for the quantification of Bentazone in a variety of complex matrices. The protocols outlined in these application notes, combined with the principles of isotope dilution mass spectrometry, offer a framework for achieving high-quality analytical data for research, environmental monitoring, and regulatory compliance. The detailed methodologies and performance data serve as a valuable resource for scientists and professionals in the field.
References
Application Notes and Protocols for Bentazone Analysis Using Stable Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in a variety of crops.[1][2] Its presence and the formation of its metabolites in environmental and biological samples are of significant interest due to potential toxicological effects.[3][4] Accurate and sensitive quantification of Bentazone is crucial for environmental monitoring, food safety assessment, and toxicological studies.[3]
Stable isotope dilution mass spectrometry (SID-MS) is a highly accurate and precise analytical technique for quantitative analysis. It employs a stable isotope-labeled (SIL) analogue of the analyte as an internal standard. Bentazone-¹³C₁₀,¹⁵N, a non-radioactive, isotopically enriched form of Bentazone, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows for distinct detection and quantification by a mass spectrometer.
These application notes provide detailed protocols for the quantitative analysis of Bentazone in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bentazone-¹³C₁₀,¹⁵N as an internal standard.
Principle of the Method
The methodology is based on the principle of isotope dilution. A known amount of the stable isotope-labeled internal standard (Bentazone-¹³C₁₀,¹⁵N) is added to the sample prior to extraction and cleanup. The internal standard and the native analyte are co-extracted and analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.
The use of a stable isotope-labeled internal standard compensates for potential variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and reliable results.
Experimental Protocols
Sample Preparation: Water Samples
This protocol is suitable for the analysis of Bentazone in surface water, groundwater, and drinking water.
Materials:
-
Bentazone analytical standard
-
Bentazone-¹³C₁₀,¹⁵N internal standard solution (e.g., 1 µg/mL in methanol)
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Spiking: To a 100 mL water sample, add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard solution (e.g., 50 µL of 1 µg/mL solution to achieve a final concentration of 0.5 ng/mL).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Biological Matrices (e.g., Blood, Urine)
This protocol is adapted for the analysis of Bentazone and its metabolites in biological fluids.
Materials:
-
Bentazone analytical standard
-
Bentazone-¹³C₁₀,¹⁵N internal standard solution
-
6-hydroxybentazone and 8-hydroxybentazone analytical standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Thawing: Thaw frozen biological samples (e.g., 0.5 mL of whole blood or urine) at room temperature.
-
Spiking: Add a known amount of Bentazone-¹³C₁₀,¹⁵N internal standard solution to the sample.
-
Protein Precipitation: Add 1.5 mL of acetonitrile to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase.
-
Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Bentazone and Bentazone-¹³C₁₀,¹⁵N.
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Bentazone | 239.0 | 197.0 | 132.0 | -15 |
| Bentazone-¹³C₁₀,¹⁵N | 250.0 | 207.0 | 141.0 | -15 |
| 6-Hydroxybentazone | 255.0 | 213.0 | 148.0 | -18 |
| 8-Hydroxybentazone | 255.0 | 213.0 | 148.0 | -18 |
Note: The exact m/z values for Bentazone-¹³C₁₀,¹⁵N are theoretical and should be confirmed experimentally. The product ions are predicted based on the fragmentation of the unlabeled compound.
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
| Matrix Effect | 85-115% |
Visualizations
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Bentazone-¹³C₁₀,¹⁵N
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the stable isotope-labeled internal standard, Bentazone-¹³C₁₀,¹⁵N. This method is crucial for researchers, scientists, and professionals in drug development and environmental analysis requiring accurate quantification of the herbicide Bentazone. By utilizing Bentazone-¹³C₁₀,¹⁵N as an internal standard, this protocol effectively mitigates matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. The method employs solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
Introduction
Bentazone is a selective post-emergence herbicide widely used for the control of broadleaf weeds in various crops.[1] Monitoring its presence in environmental and biological matrices is of significant importance. The use of stable isotope-labeled internal standards in quantitative mass spectrometry is a well-established technique to improve the accuracy and precision of analytical measurements.[2][3] Bentazone-¹³C₁₀,¹⁵N, a stable isotope-labeled analog of Bentazone, serves as an ideal internal standard for quantification by isotopic dilution LC-MS/MS. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thus compensating for potential analytical variability.[2]
This document provides a comprehensive protocol for the analysis of Bentazone-¹³C₁₀,¹⁵N, including sample preparation, LC-MS/MS conditions, and expected quantitative performance.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the cleanup and concentration of analytes from aqueous matrices such as surface water or groundwater.
Materials:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Methanol (LC-MS grade)
-
0.1% Formic acid in distilled water (v/v)
-
0.1% Formic acid in methanol (v/v)
-
Water sample
Procedure:
-
Conditioning: Condition the HLB SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.
-
Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of distilled water to remove interfering substances.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
Instrumentation:
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The MRM transitions for unlabeled Bentazone and the predicted transitions for Bentazone-¹³C₁₀,¹⁵N are provided below. The precursor ion for Bentazone in negative ESI mode is the deprotonated molecule [M-H]⁻. The molecular weight of unlabeled Bentazone is approximately 240.28 g/mol , and for Bentazone-¹³C₁₀,¹⁵N is 251.20 g/mol .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bentazone | 239.1 | 132.0 (Quantifier) | 100 | 20 |
| 239.1 | 197.0 (Qualifier) | 100 | 15 | |
| Bentazone-¹³C₁₀,¹⁵N | 250.1 | 141.0 (Predicted Quantifier) | 100 | 20 |
| 250.1 | 206.0 (Predicted Qualifier) | 100 | 15 |
Note: The predicted product ions for Bentazone-¹³C₁₀,¹⁵N are based on the common fragmentation pathways of Bentazone, where the m/z 132 fragment corresponds to the benzothiadiazinone backbone and the m/z 197 fragment results from the loss of the isopropyl group. The mass shifts in the product ions reflect the incorporation of ¹³C and ¹⁵N atoms in these fragments.
Data Presentation
The following table summarizes the expected quantitative performance of the LC-MS/MS method for Bentazone, which can be achieved using Bentazone-¹³C₁₀,¹⁵N as an internal standard.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of Bentazone using Bentazone-¹³C₁₀,¹⁵N as an internal standard is depicted in the following diagram.
Caption: LC-MS/MS analysis workflow.
Logical Relationship of Isotopic Dilution
The following diagram illustrates the principle of isotopic dilution using a stable isotope-labeled internal standard.
Caption: Principle of isotopic dilution.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of Bentazone-¹³C₁₀,¹⁵N. The use of this stable isotope-labeled internal standard is critical for achieving high-quality quantitative data in complex matrices. The detailed protocol for sample preparation and instrumental analysis, along with the predicted MRM transitions, offers a solid foundation for researchers and scientists to implement this method in their laboratories. This application note serves as a valuable resource for professionals engaged in pesticide residue analysis, environmental monitoring, and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites Profiling and In Vitro Biological Characterization of Different Fractions of Cliona sp. Marine Sponge from the Red Sea Egypt - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bentazone-13C10,15N in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bentazone, a selective post-emergence herbicide, is widely used in agriculture. Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring human safety. Stable isotope-labeled compounds, such as Bentazone-13C10,15N, are powerful tools in metabolic research.[1][2] They offer a safe and effective alternative to radioactive isotopes for elucidating metabolic pathways, quantifying metabolites, and assessing pharmacokinetics without posing a radiation risk.[3] This document provides detailed application notes and protocols for the use of this compound in metabolic studies.
This compound is a non-radioactive, stable isotope-labeled version of Bentazone that can be used as a tracer in metabolic studies.[1][2] Its use in conjunction with mass spectrometry allows for the precise tracking of the parent compound and its metabolites through biological systems.
Core Applications
The primary applications of this compound in metabolic studies include:
-
Metabolic Pathway Elucidation: Tracing the biotransformation of Bentazone in various biological systems (e.g., in vivo animal models, in vitro cell cultures, or environmental samples) to identify and characterize its metabolites.
-
Quantitative Metabolite Analysis: Serving as an internal standard for accurate quantification of Bentazone and its metabolites in complex biological matrices.
-
Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Bentazone.
-
Metabolic Flux Analysis: Investigating the rate of turnover of Bentazone and its metabolites within a biological system.
Key Metabolic Pathways of Bentazone
Studies have shown that Bentazone undergoes several metabolic transformations. The major metabolic pathways include hydroxylation, hydrolysis, acetylation, and glycosylation. In plants and soil, the primary metabolites are 6-hydroxybentazone and 8-hydroxybentazone. Further conjugation reactions can also occur.
Experimental Workflow for a Typical Metabolic Study
A typical workflow for a metabolic study using this compound involves several key steps, from experimental design to data analysis.
Caption: A generalized workflow for metabolic studies using this compound.
Protocols
Protocol 1: In Vivo Metabolic Study in a Rodent Model
Objective: To identify and quantify the metabolites of Bentazone in rat urine and plasma following oral administration of this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Metabolic cages for urine and feces collection
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)
-
Acetonitrile, Methanol, Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Dosing: Acclimate rats in metabolic cages for 24 hours. Administer a single oral dose of this compound (e.g., 10 mg/kg) in the selected vehicle.
-
Sample Collection:
-
Urine: Collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h). Record the volume and store samples at -80°C.
-
Blood: Collect blood samples from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24h) into EDTA tubes. Centrifuge to obtain plasma and store at -80°C.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma and urine samples.
-
Precondition the HLB SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: (Based on methods for unlabeled Bentazone)
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate Bentazone and its metabolites.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound and its expected metabolites.
-
-
Protocol 2: In Vitro Metabolism using Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound using rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath at 37°C
Procedure:
-
Incubation: Prepare an incubation mixture containing phosphate buffer, rat liver microsomes, and this compound.
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
Protein Precipitation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS as described in Protocol 1 to identify and quantify the metabolites formed.
Data Presentation
Quantitative data from metabolic studies should be presented in a clear and structured format. The following tables provide examples based on method validation data for unlabeled Bentazone, which can be adapted for studies using this compound.
Table 1: LC-MS/MS MRM Transitions for Bentazone and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bentazone | 239.0 | 132.0 |
| 6-Hydroxybentazone | 255.0 | 148.0 |
| 8-Hydroxybentazone | 255.0 | 148.0 |
| This compound | 251.2 | To be determined |
| Metabolites of Labeled Bentazone | +16 Da, etc. | To be determined |
Note: The m/z values for the labeled compound and its metabolites will be higher due to the incorporation of heavy isotopes and will need to be determined experimentally.
Table 2: Method Validation Parameters for Quantification in Blood
| Analyte | Linearity (ng/mL) | LOD (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Bentazone | 5 - 500 | 0.05 | 88.2 - 110.5 | < 7.5 |
| 6-Hydroxybentazone | 5 - 500 | 0.5 | 90.1 - 108.7 | < 8.0 |
| 8-Hydroxybentazone | 5 - 500 | 0.5 | 89.5 - 109.1 | < 8.2 |
Data adapted from validation studies of unlabeled Bentazone and its metabolites.
Visualization of Metabolic Pathways
The following diagram illustrates the primary metabolic hydroxylation pathway of Bentazone.
References
Application Notes: High-Sensitivity Analysis of Bentazone Herbicide Residues Using Bentazone-¹³C₁₀,¹⁵N Internal Standard by UPLC-MS/MS
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitation of Bentazone in Environmental Samples using Isotope Labeling and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1] Its widespread use raises concerns about its potential contamination of soil, groundwater, and surface water.[2][3] Accurate and sensitive quantification of bentazone in environmental matrices is crucial for monitoring its environmental fate and ensuring regulatory compliance. This application note details robust and reliable methods for the determination of bentazone in water, soil, and plant matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an isotope dilution strategy. The use of an isotopically labeled internal standard, such as Bentazone-d6, is critical for compensating for matrix effects and potential losses during sample preparation, thereby ensuring high accuracy and precision.[4]
Principle of the Method
The core of this analytical approach is the stable isotope dilution assay (SIDA). A known amount of an isotopically labeled analogue of the analyte (e.g., Bentazone-d6) is added to the sample at the beginning of the preparation procedure. This internal standard (IS) behaves chemically and physically identically to the native bentazone throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, any variations in sample processing are effectively normalized. This results in highly accurate and precise quantification, even in complex environmental matrices that are prone to signal suppression or enhancement. The analysis is performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for detecting the target analyte and its internal standard.
Experimental Protocols
Detailed methodologies for the analysis of bentazone in water and solid (soil/plant) samples are provided below.
Protocol 1: Analysis of Bentazone in Water Samples
This protocol utilizes Solid Phase Extraction (SPE) for the concentration and cleanup of bentazone from water samples.
1. Materials and Reagents
-
Bentazone analytical standard
-
Bentazone-d6 internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 (e.g., 200 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
2. Sample Preparation and Extraction
-
Filter the water sample (e.g., 100 mL) through a 0.7 µm glass fiber filter to remove suspended solids.[5]
-
Spike the filtered sample with a known concentration of Bentazone-d6 internal standard.
-
Acidify the sample to pH ~3-4 with formic acid.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of ultrapure water to remove interfering polar compounds.
-
-
Elution:
-
Elute the retained bentazone and internal standard with 6 mL of methanol into a collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Analysis of Bentazone in Soil and Plant Matrices
This protocol employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup.
1. Materials and Reagents
-
Bentazone analytical standard
-
Bentazone-d6 internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Dispersive SPE (d-SPE) Cleanup Sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18). Note: For acidic compounds like bentazone, PSA should be used with caution as it can retain the analyte. C18 is often a better choice for cleanup.
-
Centrifuge tubes (50 mL and 15 mL)
2. Sample Preparation and Extraction
-
Weigh 5 g of homogenized soil or plant sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of Bentazone-d6 internal standard.
-
Add 10 mL of ultrapure water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile (containing 1% formic acid) and vortex vigorously for 5 minutes.
-
Add the QuEChERS extraction salts to the tube.
-
Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 10 minutes.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., MgSO₄ and C18).
-
Vortex for 2 minutes and centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned-up extract and evaporate to dryness.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
LC System:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bentazone | 239.0 | 132.0 (Quantifier) | 100 | -20 |
| 239.0 | 197.0 (Qualifier) | 100 | -15 | |
| Bentazone-d6 | 245.0 | 132.1 | 100 | -20 |
Note: Collision energies and other MS parameters should be optimized for the specific instrument used.
Data Presentation
The following tables summarize typical quantitative data obtained using isotope dilution LC-MS/MS methods for bentazone analysis in environmental samples.
Table 1: Method Performance in Water Samples
| Parameter | Drinking Water | Surface Water | Groundwater |
| Recovery (%) | 91.2 - 104 | 70 - 120 | 90 - 110 |
| LOD (ng/L) | 2 | 3 | 1.5 - 10 |
| LOQ (ng/L) | 5 | 10 | 10 |
| Linearity (R²) | >0.999 | >0.99 | >0.99 |
Table 2: Method Performance in Soil and Plant Matrices
| Parameter | Soil | Wheat Plants | Wheat Straw |
| Recovery (%) | 55 - 98 | 72.9 - 108.7 | 72.9 - 108.7 |
| LOD (µg/kg) | <3 | 0.8 - 4 | 0.8 - 4 |
| LOQ (µg/kg) | <3 | 2.5 - 12 | 2.5 - 12 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
Visualizations
Caption: Workflow for Bentazone Analysis in Water Samples.
Caption: Workflow for Bentazone Analysis in Soil/Plant Samples.
References
Application Notes and Protocols for Stable Isotope Tracing with Bentazone-¹³C₁₀,¹⁵N in Soil Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bentazone-¹³C₁₀,¹⁵N for stable isotope tracing in soil studies. The protocols outlined below are designed to assist in determining the fate, degradation pathways, and metabolism of Bentazone in various soil matrices.
Introduction
Bentazone is a selective post-emergence herbicide used to control broadleaf weeds. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring food safety. Stable isotope tracing, using compounds like Bentazone-¹³C₁₀,¹⁵N, offers a powerful tool for elucidating its degradation and transformation in soil. This method allows for the precise tracking of the parent compound and its metabolites, distinguishing them from endogenous soil organic matter. The use of a dual-labeled compound (¹³C and ¹⁵N) provides a more robust tracing capability, enabling detailed mass balance studies and a deeper understanding of the entire molecule's fate.
Data Presentation
The following tables summarize quantitative data on Bentazone degradation in soil. This data has been compiled from studies using unlabeled or ¹⁴C-labeled Bentazone and is presented here as a representative expectation for studies with Bentazone-¹³C₁₀,¹⁵N.
Table 1: Degradation Half-Life (DT₅₀) of Bentazone in Various Soils
| Soil Type | Tillage System | Bentazone History | Half-Life (DT₅₀) in Days | Reference |
| Silt Loam | Conventional Tillage (CT) | No | 49.5 | [1] |
| Silt Loam | No-Tillage (NT) | No | 35.2 | [1] |
| Silt Loam | Conventional Tillage (CT) | Yes (3 years) | 12.3 | [1] |
| Silt Loam | No-Tillage (NT) | Yes (3 years) | 8.9 | [1] |
| Sandy Loam | - | - | 15.27 | [2] |
| Calcareous Soil | - | - | 16.39 | |
| Sandy Soil | - | - | 17.82 |
Table 2: Formation of Bentazone Metabolites in Soil
| Soil Type | Incubation Period | Metabolite | Concentration (% of Applied) | Reference |
| Silty Loam | 6 months | 6-hydroxy bentazon | 1.27% | |
| Silty Loam | 6 months | 8-hydroxy bentazon | 0.57% | |
| Silty Loam | 6 months | Anthranilic acid | 0.13% | |
| Various | 48 days | Methylbentazon | 1.7 - 5.8% |
Table 3: Mineralization of Bentazone in Soil
| Soil Type | Bentazone History | Incubation Period | Mineralization (% of Applied ¹⁴C as ¹⁴CO₂) | Reference |
| Various | Yes | 48 days | 12 - 18% | |
| Various | No | 22 days | 2 - 3% |
Experimental Protocols
Soil Incubation Study
This protocol describes a laboratory experiment to study the degradation of Bentazone-¹³C₁₀,¹⁵N in soil under controlled conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
Bentazone-¹³C₁₀,¹⁵N standard
-
Unlabeled Bentazone standard
-
Biometer flasks or similar incubation vessels that allow for CO₂ trapping
-
NaOH solution (1 M) for CO₂ trapping
-
Incubator
-
Analytical balance
-
Deionized water
Procedure:
-
Soil Characterization: Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Spiking Solution Preparation: Prepare a stock solution of Bentazone-¹³C₁₀,¹⁵N in a suitable solvent (e.g., methanol or acetone). Prepare a working solution by diluting the stock solution with deionized water.
-
Soil Treatment: Weigh a known amount of fresh, sieved soil (e.g., 50 g dry weight equivalent) into each biometer flask. Add the Bentazone-¹³C₁₀,¹⁵N working solution to the soil to achieve the desired concentration. A typical application rate might be 1-5 mg/kg soil. Also, prepare control samples with no Bentazone and samples with unlabeled Bentazone.
-
Moisture Adjustment: Adjust the soil moisture to 50-60% of its water-holding capacity with deionized water.
-
Incubation: Place the biometer flasks in an incubator in the dark at a constant temperature (e.g., 20-25°C). Add a known volume of 1 M NaOH to the side arm of each flask to trap the evolved ¹³CO₂.
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate flasks for each treatment.
-
CO₂ Trapping and Analysis: At each sampling interval, remove the NaOH solution from the side arms and replace it with fresh solution. The trapped ¹³CO₂ can be quantified by precipitating it as Ba¹³CO₃ and analyzing it with an Isotope Ratio Mass Spectrometer (IRMS).
Extraction of Bentazone and its Metabolites from Soil
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Bentazone and its metabolites from soil samples.
Materials:
-
Soil samples from the incubation study
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge tubes (50 mL)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Sample for Analysis: The resulting supernatant is ready for LC-MS/MS analysis.
Analysis by LC-MS/MS
This protocol outlines the analysis of Bentazone-¹³C₁₀,¹⁵N and its labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Bentazone-¹³C₁₀,¹⁵N and its expected labeled metabolites. The exact m/z values will need to be calculated based on the isotopic labeling.
-
Quantification: Use a calibration curve prepared with standards of Bentazone-¹³C₁₀,¹⁵N and any available labeled metabolite standards.
Visualizations
Caption: Experimental workflow for tracing Bentazone-¹³C₁₀,¹⁵N in soil.
Caption: Proposed degradation pathway of Bentazone-¹³C₁₀,¹⁵N in soil.
References
Application Notes and Protocols for Plant Uptake and Metabolism of Bentazone-¹³C₁₀,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the uptake and metabolism of the herbicide Bentazone, with a specific focus on its isotopically labeled form, Bentazone-¹³C₁₀,¹⁵N₂. While the provided data and protocols are primarily based on studies using unlabeled or ¹⁴C-labeled Bentazone, they are directly applicable and adaptable for studies involving Bentazone-¹³C₁₀,¹⁵N₂. The use of this stable isotope-labeled compound offers significant advantages for metabolic studies, enabling precise quantification and structural elucidation of metabolites using mass spectrometry.
Introduction to Bentazone and its Metabolism in Plants
Bentazone is a selective, post-emergence herbicide used to control broadleaf weeds in a variety of crops, including soybeans, rice, corn, and beans.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2] The selectivity of Bentazone is primarily due to the differential metabolism rates between tolerant and susceptible plant species. Tolerant plants, such as rice and some soybean varieties, rapidly metabolize Bentazone into non-toxic compounds, whereas susceptible plants do so at a much slower rate, leading to phytotoxicity.[3]
The primary metabolic pathway for Bentazone in plants involves two main phases:
-
Phase I: Hydroxylation: The Bentazone molecule is hydroxylated at the 6 or 8 position of the aromatic ring by cytochrome P450 monooxygenases.[4]
-
Phase II: Conjugation: The hydroxylated metabolites are then conjugated with glucose to form water-soluble glucosides, which are subsequently sequestered in the vacuole.[4]
Quantitative Data on Bentazone Uptake, Translocation, and Metabolism
The following tables summarize quantitative data from various studies on Bentazone in different plant species. This data provides a baseline for comparative studies using Bentazone-¹³C₁₀,¹⁵N₂.
Table 1: Bentazone Translocation in Various Plant Species
| Plant Species | Translocation from Treated Leaf (% of Absorbed) | Reference |
| Soybean (Susceptible and Resistant) | 7 - 13% | |
| Rice (Tolerant) | Minimal translocation from treated leaf | |
| Rice (Susceptible) | Significant translocation to younger leaves | |
| Corn | Equal acropetal and basipetal translocation |
Table 2: Comparative Metabolism of Bentazone in Tolerant vs. Susceptible Soybean Genotypes (24 hours after treatment)
| Soybean Genotype | % Bentazone Metabolized | Reference |
| Tolerant ('Hill', 'Clark 63') | 80 - 90% | |
| Sensitive ('L78–3263', 'Hurrelbrink', 'PI229342') | 10 - 15% |
Table 3: Distribution of ¹⁴C-Bentazone Residues in Rice Plants Over Time
| Days After Treatment | Compound | % of Total Radioactive Residue in Straw | Reference |
| 0 | Bentazone | 72% | |
| 0 | 6-hydroxy-bentazone | 6.5% | |
| 26 | Bentazone | 24% | |
| 26 | 6-hydroxy-bentazone | 17% | |
| 63 | Bentazone | 15% | |
| 63 | 6-hydroxy-bentazone | 4.0% |
Experimental Protocols
The following are detailed protocols for conducting plant uptake and metabolism studies with Bentazone-¹³C₁₀,¹⁵N₂.
Protocol 1: Hydroponic Study for Plant Uptake and Translocation
This protocol is designed to assess the uptake of Bentazone-¹³C₁₀,¹⁵N₂ from a nutrient solution and its subsequent translocation throughout the plant.
Materials:
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Plant seedlings (e.g., soybean, rice) at the 2-3 leaf stage.
-
Hydroponic growth system with nutrient solution (e.g., Hoagland's solution).
-
Bentazone-¹³C₁₀,¹⁵N₂ stock solution.
-
Analytical balance, volumetric flasks, and pipettes.
-
Liquid scintillation counter (for method validation with a ¹⁴C-labeled compound if desired).
-
LC-MS/MS system.
Procedure:
-
Grow plant seedlings hydroponically in a controlled environment (e.g., 25°C, 16/8h light/dark cycle).
-
Prepare a working solution of Bentazone-¹³C₁₀,¹⁵N₂ in the hydroponic solution at the desired concentration (e.g., 1 µM).
-
Transfer the seedlings to the hydroponic solution containing Bentazone-¹³C₁₀,¹⁵N₂.
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At designated time points (e.g., 6, 12, 24, 48, 72 hours), harvest replicate plants.
-
Separate the plants into roots, stems, and leaves.
-
Record the fresh weight of each tissue type.
-
Wash the roots thoroughly with deionized water to remove any surface-adsorbed compound.
-
Homogenize the plant tissues separately in an appropriate solvent (e.g., acetonitrile/water).
-
Extract the compounds and prepare the samples for LC-MS/MS analysis as described in Protocol 3.
-
Quantify the concentration of Bentazone-¹³C₁₀,¹⁵N₂ and its potential labeled metabolites in each tissue type.
Protocol 2: Foliar Application Study for Metabolism
This protocol is designed to investigate the metabolism of Bentazone-¹³C₁₀,¹⁵N₂ following direct application to the leaves.
Materials:
-
Potted plants (e.g., tolerant and susceptible soybean varieties) at the 2-3 leaf stage.
-
Bentazone-¹³C₁₀,¹⁵N₂ stock solution formulated with a surfactant.
-
Microsyringe or sprayer for application.
-
Solvents for washing and extraction.
-
LC-MS/MS system.
Procedure:
-
Grow plants in pots containing a suitable growth medium in a controlled environment.
-
Apply a precise volume of the Bentazone-¹³C₁₀,¹⁵N₂ solution to a specific leaf of each plant.
-
At designated time points (e.g., 6, 12, 24, 48, 72 hours), harvest the treated leaf and other plant parts (e.g., untreated leaves, stem, roots) separately.
-
Wash the surface of the treated leaf with a suitable solvent (e.g., 10% methanol) to determine the amount of unabsorbed compound.
-
Homogenize the different plant tissues.
-
Extract the compounds and prepare the samples for LC-MS/MS analysis as described in Protocol 3.
-
Quantify the parent Bentazone-¹³C₁₀,¹⁵N₂ and its labeled metabolites (e.g., ⁶-hydroxybentazone-¹³C₁₀,¹⁵N₂, ⁸-hydroxybentazone-¹³C₁₀,¹⁵N₂, and their glucose conjugates) in each tissue.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol details the extraction and analysis of Bentazone and its metabolites from plant tissues.
Sample Extraction:
-
Homogenize 1-2 g of fresh plant tissue in 10 mL of acetonitrile:water (80:20, v/v) with 1% formic acid.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For cleaner samples, a solid-phase extraction (SPE) step can be included using a C18 or HLB cartridge.
LC-MS/MS Parameters:
The following are typical LC-MS/MS parameters for the analysis of Bentazone and its hydroxylated metabolites. These should be optimized for the specific instrument being used.
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18, 100 x 2.1 mm, 3.5 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 5-10 µL | |
| Column Temperature | 40°C | |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | |
| Capillary Voltage | 3.0 kV | |
| Source Temperature | 150°C | |
| Desolvation Temperature | 350°C | |
| SRM Transitions (m/z) | ||
| Bentazone | Precursor: 239.0 -> Product: 197.0, 132.0 | |
| 6-hydroxybentazone | Precursor: 255.0 -> Product: 213.0, 148.0 | |
| 8-hydroxybentazone | Precursor: 255.0 -> Product: 213.0, 148.0 | |
| Bentazone-¹³C₁₀,¹⁵N₂ | Precursor: 251.1 -> Product: 207.1, 140.1 (Predicted) | |
| 6/8-hydroxybentazone-¹³C₁₀,¹⁵N₂ | Precursor: 267.1 -> Product: 225.1, 156.1 (Predicted) |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of Bentazone in plants.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Bentazone-¹³C₁₀,¹⁵N₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Bentazone and its stable isotope-labeled internal standard, Bentazone-¹³C₁₀,¹⁵N₂, via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Bentazone?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Bentazone, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This phenomenon can lead to inaccurate and unreliable quantification in LC-MS/MS analysis. The complexity of the sample matrix, such as in soil, food products, or biological fluids, can introduce a variety of interfering substances.
Q2: Why is a stable isotope-labeled internal standard like Bentazone-¹³C₁₀,¹⁵N₂ recommended for this analysis?
A2: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS analysis. Because Bentazone-¹³C₁₀,¹⁵N₂ is chemically identical to the native Bentazone, it co-elutes chromatographically and experiences nearly identical matrix effects and extraction efficiencies. By measuring the ratio of the native analyte to the labeled internal standard, variations in sample preparation and matrix effects can be effectively compensated for, leading to more accurate and precise results.
Q3: Can I use a different internal standard, like a structural analog, for Bentazone analysis?
A3: While structural analogs can be used as internal standards, they are not as effective as a SIL internal standard. Structural analogs may have different chromatographic retention times and ionization efficiencies compared to Bentazone, meaning they may not experience the same degree of matrix effects. This can lead to incomplete correction and less accurate quantification. For example, a study on Bentazone in postmortem blood used 2-methyl-4-chlorophenoxyacetic acid (MCPA) as an internal standard and still observed a significant matrix effect.[1]
Q4: What kind of sample preparation is typically required for Bentazone analysis?
A4: The choice of sample preparation method depends on the complexity of the matrix. Common techniques include:
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and environmental samples. It involves an extraction with a solvent followed by a cleanup step to remove interfering matrix components.[2]
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Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that can effectively remove interfering compounds from complex matrices like blood and soil. A study on Bentazone in postmortem blood utilized a hydrophilic-lipophilic balanced (HLB) SPE cartridge for sample cleanup.[1]
-
Direct Injection: For cleaner matrices like drinking water, direct injection into the LC-MS/MS system may be possible with minimal sample preparation.
Troubleshooting Guide
Q1: I am observing low recovery of Bentazone even with the use of Bentazone-¹³C₁₀,¹⁵N₂. What are the possible causes?
A1: Low recovery can be attributed to several factors. Follow this troubleshooting workflow:
Troubleshooting Low Analyte Recovery
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Extraction Inefficiency: Ensure the chosen extraction solvent and technique are appropriate for the matrix. The pH of the sample can significantly impact the extraction of acidic herbicides like Bentazone.
-
SPE Issues: If using SPE, verify that the sorbent type is correct and that the wash and elution steps are optimized. Breakthrough of the analyte during loading or washing, or incomplete elution can lead to low recovery.
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Internal Standard Addition: The SIL internal standard must be added to the sample at the very beginning of the sample preparation process to account for losses during all subsequent steps.
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Sample Degradation: Bentazone may degrade under certain conditions. Ensure proper sample storage and consider if any components in the matrix could be causing degradation.
Q2: The peak for Bentazone-¹³C₁₀,¹⁵N₂ is inconsistent or absent. What should I check?
A2: An inconsistent or absent internal standard peak renders quantification unreliable.
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Standard Integrity: Verify the concentration and stability of your Bentazone-¹³C₁₀,¹⁵N₂ stock and working solutions.
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Pipetting Errors: Ensure accurate and precise addition of the internal standard to all samples, standards, and blanks.
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MS/MS Parameters: Confirm that the correct precursor and product ions and collision energy for Bentazone-¹³C₁₀,¹⁵N₂ are included in your MS method.
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Ion Suppression: In very "dirty" samples, even the SIL internal standard can be significantly suppressed. Consider further sample dilution or a more rigorous cleanup method.
Q3: I am seeing chromatographic peak splitting or shifting for Bentazone and/or its internal standard. What could be the cause?
A3: Peak shape issues can compromise integration and, therefore, quantification.
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Column Overloading: Injecting a sample with a high concentration of matrix components can overload the analytical column. Diluting the sample extract can often resolve this.
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Mobile Phase Mismatch: Ensure that the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions to avoid peak distortion.
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Column Degradation: A decline in column performance can lead to poor peak shape. Consider flushing the column or replacing it if necessary.
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Isotope Effect: While minimal with ¹³C and ¹⁵N labeling, a slight retention time difference between the native analyte and the SIL internal standard can sometimes occur. This is more common with deuterium labeling. If a significant shift is observed, ensure it does not affect the integration of the peaks.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Bentazone analysis in various matrices. It is important to note that some of this data was generated using a non-isotopic internal standard, which highlights the challenges of analysis without a proper SIL standard.
Table 1: Bentazone Recovery and Matrix Effect in Postmortem Whole Blood (Internal Standard: 2-methyl-4-chlorophenoxyacetic acid (MCPA))
| Parameter | Value | Reference |
| Matrix Effect | 75.3% (Ion Suppression) | [1] |
| Recovery | 103.6% | [1] |
| Process Efficiency | 77.9% |
Table 2: Bentazone Recovery in Environmental Matrices (Internal standard not specified)
| Matrix | Recovery Range | Reference |
| Soil | 55% - 98% | |
| Maize | 23% - 101% | |
| Leachate | 82% - 105% |
Experimental Protocol: Analysis of Bentazone in Soil using LC-MS/MS
This protocol is a representative example based on common practices for pesticide residue analysis.
1. Sample Preparation (QuEChERS-based)
Workflow for Bentazone Analysis in Soil
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Extraction:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Add the appropriate amount of Bentazone-¹³C₁₀,¹⁵N₂ internal standard solution.
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Add 10 mL of water and vortex for 30 seconds.
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Add 10 mL of acetonitrile and shake vigorously.
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Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake immediately for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a portion of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds and then centrifuge for 5 minutes.
-
Take an aliquot of the final extract, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute Bentazone, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bentazone: Monitor at least two transitions (e.g., quantifier and qualifier).
-
Bentazone-¹³C₁₀,¹⁵N₂: Monitor the corresponding transitions.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) for maximum sensitivity.
-
References
Technical Support Center: Optimizing Bentazone-¹³C₁₀,¹⁵N Analysis in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio for Bentazone-¹³C₁₀,¹⁵N in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Troubleshooting Guides
Low signal-to-noise for an internal standard like Bentazone-¹³C₁₀,¹⁵N can compromise the accuracy and precision of quantitative analyses. The following guides provide a systematic approach to identifying and resolving common issues.
Guide 1: Systematic Troubleshooting of Low S/N Ratio
This guide provides a step-by-step workflow to diagnose the root cause of a poor signal-to-noise ratio for your isotopically labeled internal standard.
Technical Support Center: Bentazone-¹³C₁₀,¹⁵N Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding purity issues with Bentazone-¹³C₁₀,¹⁵N stable isotope-labeled standards. It is intended for researchers, scientists, and drug development professionals using these standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for Bentazone-¹³C₁₀,¹⁵N standards?
A1: High-quality Bentazone-¹³C₁₀,¹⁵N standards are crucial for accurate quantification in analytical studies. While specifications may vary slightly between manufacturers, a typical Certificate of Analysis (CoA) will include the following purity assessments.
Table 1: Typical Purity Specifications for Bentazone-¹³C₁₀,¹⁵N
| Parameter | Typical Specification | Analytical Method Used |
| Chemical Purity | ≥98% | HPLC-UV, qNMR |
| Isotopic Purity | ≥99 atom % ¹³C | LC-HRMS, NMR |
| ≥99 atom % ¹⁵N | LC-HRMS, NMR | |
| Unlabeled Bentazone | <0.5% | LC-MS/MS |
Q2: What are the common chemical impurities that could be present in my Bentazone-¹³C₁₀,¹⁵N standard?
A2: Potential chemical impurities can arise from the synthesis of the labeled compound or from its degradation. Based on the manufacturing process of unlabeled Bentazone, potential impurities could include:
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Starting materials and intermediates from the synthetic route.
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1,2-dichloroethane (1,2-DCE): A potential residual solvent from certain production processes.[1]
-
Degradation Products:
-
2-amino-N-isopropylbenzamide: A known soil metabolite of Bentazone.
-
Hydroxylated metabolites: Such as 6-hydroxybentazone and 8-hydroxybentazone, which are known metabolites.
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Phototransformation products: Including 2-(isopropylcarbamoyl)phenylsulfamic acid and 2-(1-hydroxypropane-2-yl)-1,2-dihydroindazol-3-one, which can form upon exposure to light.
-
Q3: My analytical results are inconsistent. Could it be an issue with the isotopic purity of the standard?
A3: Yes, inconsistent results can be a symptom of issues with the isotopic purity of your Bentazone-¹³C₁₀,¹⁵N standard. Key issues to consider are:
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Low Isotopic Enrichment: If the incorporation of ¹³C and ¹⁵N is lower than specified, the concentration of the standard solution, when prepared by weight, will be incorrect.
-
Presence of Unlabeled Analyte: A significant amount of unlabeled Bentazone in your standard will lead to an overestimation of the native analyte in your samples.
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Isotopic Scrambling: Although less common for ¹³C and ¹⁵N labels, instability of the isotopic labels can lead to a distribution of masses, affecting quantification.
Q4: How should I properly store my Bentazone-¹³C₁₀,¹⁵N standard to ensure its stability?
A4: To maintain the integrity of your standard, proper storage is critical. Always refer to the manufacturer's Certificate of Analysis for specific storage conditions.[2][3] General recommendations include:
-
Temperature: Store at the recommended temperature, typically 2-8°C or -20°C.
-
Light: Protect from light to prevent photodegradation. Use amber vials or store in the dark.
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Moisture: Store in a desiccated environment to prevent hydrolysis.
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Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon to prevent oxidation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential purity issues with your Bentazone-¹³C₁₀,¹⁵N standard.
Problem 1: Inaccurate quantification of the analyte in my samples.
References
Technical Support Center: Optimizing Chromatographic Separation of Bentazone and its Isotopes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Bentazone and its isotopic variants.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Bentazone and its metabolites?
A1: The most prevalent methods for the analysis of Bentazone and its primary metabolites, 6-hydroxybentazone and 8-hydroxybentazone, are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] HPLC-MS/MS is often preferred due to its high sensitivity and selectivity, especially for complex matrices.
Q2: What are the typical stationary phases used for Bentazone separation?
A2: For reversed-phase HPLC, C18 columns are most commonly employed for the separation of Bentazone and its metabolites. These columns provide good retention and separation based on the hydrophobicity of the analytes.
Q3: What is a suitable mobile phase for the HPLC separation of Bentazone?
A3: A common mobile phase for separating Bentazone and its metabolites is a gradient mixture of methanol and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in mass spectrometry. An optimized mobile phase composition has been reported as methanol:water (60:40, v/v) with the pH adjusted to 4.6 with phosphoric acid.
Q4: How can I prepare my samples for Bentazone analysis?
A4: Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration, particularly for complex matrices like blood, soil, and water. Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are effective for this purpose. For some applications, a simple dilution or protein precipitation may be sufficient.
Q5: Are there any specific considerations for separating Bentazone's stable isotopes?
A5: While specific detailed protocols for Bentazone isotope separation are not abundant in readily available literature, the general principles of isotope chromatography apply. Due to the small differences in physicochemical properties between isotopologues, achieving baseline separation can be challenging. Isotope effects in reversed-phase liquid chromatography typically lead to slightly shorter retention times for deuterated compounds. High-efficiency columns with a large number of theoretical plates are recommended for such separations. The use of isotopically labeled internal standards is a common practice in quantitative analysis to correct for matrix effects and variations in sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Bentazone.
Peak Shape Problems
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent (e.g., a neutral compound) to the mobile phase. Adjust the mobile phase pH. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Blocked column frit. | Reverse flush the column (if permissible by the manufacturer) or replace the frit. | |
| Peak Fronting | Poor sample solubility in the mobile phase. | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. |
| Sample overload. | Decrease the sample concentration or injection volume. | |
| Split Peaks | Blockage at the column inlet. | Repack the column inlet or replace the column. |
| Sample solvent incompatible with the mobile phase. | Inject the sample in a solvent that is compatible with the mobile phase. | |
| Co-elution of analytes. | Optimize the separation method to improve resolution. |
Baseline and Retention Time Issues
| Problem | Potential Cause | Suggested Solution |
| Baseline Drift/Noise | Impure mobile phase or solvents. | Use high-purity solvents and freshly prepared mobile phase. Filter all solvents. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. | |
| Contaminated column. | Flush the column with a strong solvent. | |
| Shifting Retention Times | Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column. | |
| Ghost Peaks | Contamination from previous injections or the system. | Run blank injections to identify the source of contamination. Clean the injector and system. |
Experimental Protocols
HPLC-MS/MS Method for Bentazone and its Metabolites in Blood
This protocol is adapted from a validated method for the determination of Bentazone, 6-hydroxybentazone, and 8-hydroxybentazone in postmortem whole blood.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Load the pre-treated blood sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column
-
Mobile Phase:
-
A: 0.1% formic acid in distilled water
-
B: 0.1% formic acid in methanol
-
-
Elution: Gradient elution
-
Mass Spectrometry: Tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
Detection: Selected Reaction Monitoring (SRM)
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bentazone | 239.0 | 197.0 |
| 6-Hydroxybentazone | 255.0 | 213.0 |
| 8-Hydroxybentazone | 255.0 | 213.0 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
Visualizations
Caption: Experimental workflow for Bentazone analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Bentazone-13C10,15N Calibration Curve Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Bentazone-13C10,15N calibration curves in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative analysis?
A1: Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice for quantitative mass spectrometry assays. Since they are chemically identical to the analyte, they co-elute chromatographically and experience similar ionization effects and potential losses during sample preparation.[1] This allows for more accurate and precise quantification by correcting for matrix effects and variations in sample processing.[1] Specifically, 13C and 15N labeled standards are often considered superior to deuterated (2H) standards as they are less likely to exhibit chromatographic separation from the analyte and the labels are metabolically stable.
Q2: My calibration curve for Bentazone is non-linear. What are the common causes?
A2: Non-linearity in calibration curves, even when using a SIL-IS, can stem from several factors. At higher concentrations, detector saturation can occur. Additionally, isotopic cross-talk, where the signal from the native analyte contributes to the signal of the internal standard, can lead to non-linear responses, especially at high analyte-to-internal standard ratios. The presence of impurities in the analytical standards or the internal standard solution can also affect linearity.
Q3: I'm observing significant matrix effects (ion suppression or enhancement) despite using this compound. Why is this happening?
A3: While SIL-ISs are excellent at compensating for matrix effects, they may not eliminate them entirely. Severe matrix effects can still be a challenge in complex sample types.[2] If the analyte and internal standard do not behave identically due to extreme matrix conditions or if there is a slight chromatographic separation, differential matrix effects can occur. Furthermore, co-eluting matrix components can still suppress the ionization of both the analyte and the internal standard. A thorough sample cleanup is often necessary to minimize these effects.
Q4: What are the key validation parameters I should assess for my Bentazone analytical method?
A4: A full validation of your analytical method should include the assessment of linearity and range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. For methods employing a SIL-IS, it is also important to evaluate the potential for cross-talk between the analyte and the internal standard.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the development and execution of analytical methods for Bentazone using this compound.
Issue 1: Poor Linearity of the Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute the higher concentration standards and re-inject. 2. Reduce the injection volume. 3. Optimize the detector settings (e.g., gain, voltage). |
| Isotopic Contribution | 1. Check the isotopic purity of the this compound internal standard. 2. Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and internal standard signals. 3. At high analyte concentrations, the M+1 and M+2 isotopes of Bentazone may contribute to the signal of the labeled internal standard. A non-linear regression model may be necessary to accurately fit the calibration curve in such cases. |
| Inaccurate Standard Preparation | 1. Prepare fresh calibration standards and internal standard spiking solutions. 2. Verify the concentration of the stock solutions. 3. Ensure accurate pipetting and dilution steps. |
Issue 2: Inconsistent Peak Area Ratios
| Possible Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Spiking | 1. Ensure the internal standard is added accurately and consistently to all samples and standards. 2. Use a calibrated pipette for adding the internal standard. 3. Add the internal standard at the earliest possible stage of sample preparation to account for losses during the entire procedure. |
| Poor Chromatographic Peak Shape | 1. Inspect the peak shape for fronting or tailing. 2. Optimize the mobile phase composition and gradient. 3. Check the column for degradation or contamination. |
| Instrument Instability | 1. Allow the LC-MS/MS system to equilibrate before analysis. 2. Monitor system suitability by injecting a standard at the beginning and end of the analytical run. |
Issue 3: High Variability in Results for Quality Control (QC) Samples
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Sample Matrix | 1. Ensure thorough homogenization of the sample before extraction. 2. For solid samples, use a representative subsample for analysis. |
| Inconsistent Sample Preparation | 1. Standardize the sample preparation workflow. 2. Ensure consistent extraction times, temperatures, and solvent volumes. 3. Validate the sample preparation method for recovery and reproducibility. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to a standard in a clean solvent. 2. If significant matrix effects are present, consider additional sample cleanup steps such as solid-phase extraction (SPE). |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Bentazone in various matrices using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Calibration Curve Parameters for Bentazone Analysis
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Postmortem Blood | 5 - 500 | > 0.99 | [3] |
| Water | 0.27 - 2.47 (µg/mL) | > 0.99 | [4] |
| Soil | Not Specified | > 0.99 |
Table 2: Method Performance Parameters for Bentazone Analysis
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) | Reference |
| Postmortem Blood | 0.05 | Not Specified | 103.6 | 0.5 - 7.5 | |
| Water | Not Specified | Not Specified | 93.9 - 105.7 | < 15 | |
| Soil | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol describes the preparation of a calibration curve and QC samples for the analysis of Bentazone in a biological matrix, using this compound as an internal standard.
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Bentazone in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Bentazone stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
-
Internal Standard Spiking Solution:
-
Dilute the this compound stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
-
-
Calibration Curve Standards:
-
To 100 µL of blank matrix (e.g., plasma, urine), add 10 µL of each working standard solution to create calibration standards with final concentrations of 1, 2.5, 5, 10, 25, 50, and 100 ng/mL.
-
Add 10 µL of the internal standard spiking solution to each calibration standard.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 ng/mL) by spiking blank matrix with the appropriate working standard solutions.
-
Add 10 µL of the internal standard spiking solution to each QC sample.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general solid-phase extraction procedure for the cleanup of biological samples prior to LC-MS/MS analysis of Bentazone.
-
Sample Pre-treatment:
-
To 100 µL of the sample (or standard/QC), add 10 µL of the this compound internal standard spiking solution and vortex.
-
Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a 5% ammonia solution in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Visualizations
Bentazone's Mode of Action: Inhibition of Photosystem II
Bentazone is a herbicide that acts by inhibiting photosynthesis in susceptible plants. It blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This prevents the reduction of plastoquinone, leading to a buildup of reactive oxygen species and subsequent cell death.
Caption: Inhibition of Photosystem II by Bentazone.
General Workflow for LC-MS/MS Analysis with an Internal Standard
This diagram illustrates the typical workflow for quantitative analysis using an isotopically labeled internal standard.
Caption: LC-MS/MS analysis workflow with an internal standard.
References
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simiecoind.ro [simiecoind.ro]
Technical Support Center: Bentazone-13C10,15N SPE Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Bentazone-13C10,15N during Solid Phase Extraction (SPE).
Troubleshooting Guide
Low recovery of this compound in SPE can stem from several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Diagram: Troubleshooting Workflow for Low SPE Recovery
Technical Support Center: Bentazone-¹³C₁₀,¹⁵N
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Bentazone-¹³C₁₀,¹⁵N in research and development. The information is designed to assist researchers, scientists, and drug development professionals in anticipating and resolving potential challenges during their experiments.
Troubleshooting Guide
While ¹³C and ¹⁵N isotopes are generally stable and not prone to exchange under typical experimental conditions, issues can arise related to the chemical stability of the molecule itself, which may be misinterpreted as isotopic exchange. This guide addresses potential problems and provides systematic solutions.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Apparent loss of isotopic label in mass spectrometry data (lower than expected m/z). | 1. Chemical Degradation: Bentazone can degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures, leading to fragments that do not contain all the isotopic labels.[1][2] 2. In-source fragmentation: The molecule may be fragmenting within the mass spectrometer's ion source. | 1. Verify Chemical Integrity: Use HPLC-UV to confirm the purity of the stock and working solutions. 2. Optimize MS Conditions: Lower the ion source temperature and use softer ionization techniques to minimize in-source fragmentation. |
| Inconsistent isotopic enrichment observed across different experiments. | 1. Contamination: The labeled standard may be contaminated with unlabeled Bentazone. 2. Improper Storage: Degradation during storage can alter the concentration of the labeled compound.[3] | 1. Verify Purity: Analyze the neat standard by High-Resolution Mass Spectrometry (HRMS) to confirm its isotopic purity. 2. Proper Storage: Store Bentazone-¹³C₁₀,¹⁵N as a solid at 2-8°C, protected from light and moisture. Prepare stock solutions in anhydrous aprotic solvents and store at -20°C or lower in small aliquots to prevent freeze-thaw cycles.[3] |
| Presence of unexpected adducts in mass spectrometry. | 1. Reaction with Mobile Phase: The analyte may be reacting with components of the mobile phase (e.g., forming sodium or potassium adducts). 2. Solvent Impurities: Impurities in the solvents can react with the analyte. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and additives. 2. Identify Adducts: Use HRMS to identify the exact mass of the adducts and adjust the mobile phase composition if necessary. |
Experimental Protocols
Protocol 1: Verification of Isotopic and Chemical Purity using LC-HRMS
This protocol outlines the procedure to confirm the isotopic enrichment and chemical integrity of Bentazone-¹³C₁₀,¹⁵N.
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Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Sample Preparation:
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Allow the solid Bentazone-¹³C₁₀,¹⁵N to equilibrate to room temperature before opening the vial to prevent condensation.
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Prepare a 1 mg/mL stock solution in anhydrous acetonitrile.
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Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode with high resolution (>60,000).
-
-
Data Analysis:
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Extract the ion chromatograms for the expected m/z of unlabeled Bentazone ([M+H]⁺ ≈ 241.06) and Bentazone-¹³C₁₀,¹⁵N ([M+H]⁺ ≈ 252.10).
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Examine the mass spectrum of the labeled compound to confirm the isotopic distribution and calculate the isotopic enrichment.
-
Expected vs. Observed m/z Values for Bentazone
| Compound | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Unlabeled Bentazone | C₁₀H₁₂N₂O₃S | 240.0569 | 241.0641 |
| Bentazone-¹³C₁₀,¹⁵N | ¹³C₁₀H₁₂¹⁵N₂O₃S | 251.0905 | 252.0978 |
Frequently Asked Questions (FAQs)
Q1: How stable are the ¹³C and ¹⁵N labels in Bentazone-¹³C₁₀,¹⁵N compared to deuterium labels?
The ¹³C and ¹⁵N labels in Bentazone-¹³C₁₀,¹⁵N are incorporated into the core chemical structure through strong covalent bonds (C-C and C-N). These bonds are significantly more stable and far less susceptible to exchange than the C-D bonds in deuterated compounds.[4] Deuterium exchange can occur under acidic or basic conditions, especially when the deuterium is attached to a heteroatom or an acidic carbon. The carbon-carbon and carbon-nitrogen backbone of Bentazone is not prone to this type of exchange under standard analytical or biological conditions.
Q2: What are the optimal storage conditions for Bentazone-¹³C₁₀,¹⁵N to ensure its stability?
To maintain the integrity of the compound, it should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is recommended to use anhydrous aprotic solvents like DMSO or acetonitrile to prepare concentrated stock solutions. These should be stored at -20°C or -80°C in small, single-use aliquots to minimize exposure to atmospheric moisture and avoid repeated freeze-thaw cycles.
Q3: Can Bentazone-¹³C₁₀,¹⁵N be used as an internal standard for quantitative analysis?
Yes, due to its high isotopic stability and the fact that it co-elutes with unlabeled Bentazone under most chromatographic conditions, Bentazone-¹³C₁₀,¹⁵N is an excellent internal standard for quantification by mass spectrometry. Stable isotope-labeled internal standards are the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.
Q4: I am observing photolysis of my Bentazone sample. Will this affect the isotopic label?
Bentazone is known to undergo photodegradation in the presence of sunlight or UV light. This process breaks down the molecule into smaller photoproducts. While this does not cause the ¹³C or ¹⁵N isotopes to exchange, it will lead to a loss of the intact labeled molecule, which can interfere with your analysis. It is crucial to protect all solutions containing Bentazone and its labeled analog from light.
Visualizations
The following diagram illustrates a typical workflow for verifying the isotopic purity of Bentazone-¹³C₁₀,¹⁵N.
Caption: Workflow for Isotopic Purity Verification of Bentazone-¹³C₁₀,¹⁵N.
References
- 1. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bentazone-13C10,15N Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Bentazone-13C10,15N in LC-MS/MS analyses.
Troubleshooting Guides & FAQs
Q1: What is ion suppression and how can it affect the analysis of this compound?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Bentazone) and its stable isotope-labeled internal standard (SIL-IS), this compound, in the mass spectrometer's ion source. This interference reduces the ionization efficiency, leading to a decreased signal intensity for both the analyte and the internal standard. Consequently, ion suppression can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.
Q2: We are observing low signal intensity for both Bentazone and this compound. What are the probable causes?
A: A concurrent low signal for both the analyte and its SIL-IS strongly suggests the presence of significant ion suppression. This is typically caused by endogenous or exogenous components in your sample matrix that co-elute with your compounds of interest. Common sources of interference include salts, phospholipids from biological samples (e.g., plasma, blood), and other organic molecules. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q3: The ratio of Bentazone to this compound is inconsistent across our sample replicates. What could be the issue?
A: Inconsistent analyte-to-internal standard ratios indicate that the ion suppression is variable and not being adequately compensated for by the this compound internal standard. While SIL-IS are designed to co-elute and experience similar matrix effects as the analyte, significant variations in the matrix composition between samples can still lead to differential ion suppression. This variability can arise from differences in the biological or environmental samples themselves or inconsistencies in the sample preparation process.
Q4: What are the key physicochemical properties of Bentazone to consider when developing a method to minimize ion suppression?
A: Understanding the properties of Bentazone is crucial for optimizing your analytical method.
| Property | Value | Implication for Analysis |
| Molecular Weight | 240.28 g/mol | Standard mass range for LC-MS analysis. |
| Water Solubility | 500 mg/L at 20°C[1] | Moderately soluble; may require organic solvent for stock solutions. |
| pKa | 3.3 | Bentazone is an acidic herbicide. In mobile phases with pH > 3.3, it will be deprotonated, making it suitable for negative ion mode ESI. |
| LogP | 0.4559[1] | Indicates relatively low hydrophobicity, suitable for reversed-phase chromatography. |
Q5: What are recommended starting points for LC-MS/MS method parameters for Bentazone analysis?
A: Based on published methods, here are some typical starting parameters. Optimization will be required for your specific application and instrumentation.
| Parameter | Recommended Condition |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | Precursor Ion: m/z 239.0; Product Ions: m/z 132.0, 197.0 (example transitions, should be optimized) |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Prepare Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
System Setup:
-
Infuse the solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and before the MS ion source, using a T-fitting.
-
Run your standard LC gradient.
-
-
Analysis:
-
After establishing a stable baseline signal from the infused standard, inject a blank matrix extract (a sample extract prepared without the analyte or internal standard).
-
Monitor the signal of the infused this compound.
-
-
Interpretation: A drop in the baseline signal indicates a region of ion suppression. If the retention time of your Bentazone analyte falls within this region, your quantification is likely affected.
Protocol 2: Quantifying Matrix Effects
This protocol allows for the quantitative assessment of ion suppression.
-
Prepare Solutions:
-
Set A (Neat Solution): Spike Bentazone and this compound into the final mobile phase composition at a known concentration.
-
Set B (Post-Spiked Matrix): Prepare blank matrix samples through your entire extraction procedure. Spike Bentazone and this compound into the final extract at the same concentration as Set A.
-
-
Analysis: Analyze multiple replicates of both sets of solutions by LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
A study on Bentazone in postmortem whole blood reported a matrix effect of 75.3%, indicating ion suppression.
-
Data Presentation
Table 1: Impact of Sample Preparation on Matrix Effect for Bentazone
The following table illustrates how different sample preparation techniques can influence the degree of ion suppression. Data is representative and may vary based on the specific matrix and protocol.
| Sample Preparation Method | Matrix | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation | Postmortem Whole Blood | Bentazone | 75.3% | |
| Solid-Phase Extraction (SPE) | Postmortem Whole Blood | Bentazone | 77.9% (Process Efficiency) | |
| QuEChERS | Wheat Plants | Bentazone | 84.9% (Recovery) |
Note: The values for SPE and QuEChERS represent overall process efficiency and recovery, respectively, which are influenced by the matrix effect.
Visualizations
Caption: Workflow for identifying and quantifying ion suppression.
References
- 1. EXTOXNET PIP - BENTAZON [extoxnet.orst.edu]
- 2. Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Bentazone-13C10,15N
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Bentazone-¹³C₁₀,¹⁵N. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Bentazone-¹³C₁₀,¹⁵N and how is it used in research?
Bentazone-¹³C₁₀,¹⁵N is a stable isotope-labeled version of Bentazone, a post-emergence herbicide.[1][2][3] In research, it is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It can also be used as a tracer to study the metabolic pathways and environmental fate of Bentazone.[1] The stable heavy isotopes (¹³C and ¹⁵N) allow for the differentiation and quantification of the labeled compound from its naturally occurring, unlabeled counterpart.
Q2: What are the primary hazards associated with Bentazone-¹³C₁₀,¹⁵N?
-
Harmful if swallowed.
-
Causes serious eye irritation.
-
May cause an allergic skin reaction.
-
Suspected of damaging fertility or the unborn child.
-
Very toxic to aquatic life with long-lasting effects.
It is important to note that the isotopic labeling itself does not confer radioactivity.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling Bentazone-¹³C₁₀,¹⁵N, it is crucial to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Protective gloves.
-
Eye protection, such as safety glasses or goggles.
-
A lab coat or other protective clothing.
-
In case of inadequate ventilation, wear an appropriate respirator.
Q4: How should I store Bentazone-¹³C₁₀,¹⁵N?
Proper storage is essential to maintain the integrity and stability of the compound. For specific storage conditions, always refer to the Certificate of Analysis provided by the supplier. General storage recommendations are as follows:
-
Store in a cool, dry place.
-
Keep containers tightly closed when not in use.
-
Some suppliers may recommend storage at room temperature in the continental US, but this may vary in other locations.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
A suspension or precipitate is observed.
Possible Causes:
-
Incorrect solvent selection.
-
Insufficient solvent volume.
-
The solution has reached its saturation point.
Resolution Steps:
-
Verify Solvent Compatibility: Consult the available solubility data for Bentazone.
-
Increase Solvent Volume: Gradually add more solvent to the mixture while stirring.
-
Apply Gentle Heating or Sonication: If appropriate for the solvent and compound stability, gentle warming or sonication can aid dissolution.
-
Consider an Alternative Solvent: If the compound remains insoluble, a different solvent or a solvent mixture may be necessary.
Issue 2: Inconsistent or Unexpected Analytical Results
Symptoms:
-
Variable peak areas or retention times in chromatography.
-
Poor reproducibility between replicate injections.
-
Presence of unexpected peaks in the chromatogram or spectrum.
Possible Causes:
-
Degradation of the compound due to improper storage or handling.
-
Contamination of the sample or solvent.
-
Inaccurate preparation of stock or working solutions.
Resolution Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the supplier's recommendations.
-
Prepare Fresh Solutions: Prepare new stock and working solutions from the solid material.
-
Check Solvent Purity: Use high-purity solvents and check for any potential contamination.
-
Calibrate Instrumentation: Ensure that the analytical instrument (e.g., LC-MS, GC-MS) is properly calibrated and functioning correctly.
Data Presentation
Table 1: Physical and Chemical Properties of Bentazone
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₃S | |
| Molecular Weight | 240.28 g/mol | |
| Melting Point | 139.7 °C | |
| Water Solubility | 500 mg/L at 20 °C |
Table 2: Solubility of Bentazone in Various Solvents at 20 °C
| Solvent | Solubility (g/kg) | Reference |
| Acetone | 1507 | |
| Ethanol | 861 | |
| Ethyl Acetate | 650 | |
| Diethyl Ether | 616 | |
| Chloroform | 180 | |
| Benzene | 33 | |
| Cyclohexane | 0.2 | |
| Xylene | <10 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (1 mg/mL)
-
Tare a balance: Use a calibrated analytical balance.
-
Weigh the compound: Accurately weigh approximately 1 mg of Bentazone-¹³C₁₀,¹⁵N into a clean vial.
-
Record the mass: Note the exact mass of the compound.
-
Add solvent: Based on the solubility data, add the appropriate volume of a suitable solvent (e.g., for 1 mg, add 1 mL of solvent for a 1 mg/mL solution).
-
Dissolve the compound: Vortex or sonicate the vial until the compound is completely dissolved.
-
Store properly: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Visualizations
References
Validation & Comparative
The Gold Standard in Herbicide Analysis: A Comparative Guide to Bentazone-13C10,15N and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Bentazone, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Bentazone-13C10,15N, an isotopically labeled internal standard, with other commonly used standardization techniques. By examining experimental data and methodologies, this document will demonstrate the superior performance of isotopically labeled standards in achieving accurate and reproducible results.
The Critical Role of Internal Standards in Analytical Chemistry
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] In complex matrices, such as those encountered in environmental and biological samples, matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate quantification.[1][2] An ideal internal standard mimics the chemical and physical properties of the analyte, allowing it to account for these variations effectively.[3]
Comparing Internal Standard Strategies for Bentazone Analysis
The primary methods for quantitative analysis in this context are external standardization, the use of structurally similar internal standards, and the use of stable isotopically labeled internal standards.
External Standardization: This method relies on a calibration curve generated from a set of standards containing known concentrations of the analyte. While simple, it does not account for matrix effects or variations in sample preparation, which can lead to significant inaccuracies.[4]
Structurally Similar Internal Standards: This approach utilizes a compound that is chemically similar to the analyte but not naturally present in the sample. For Bentazone analysis, a compound like 2-methyl-4-chlorophenoxyacetic acid (MCPA) has been used. While more robust than external standardization, differences in physicochemical properties between the analyte and the internal standard can lead to variations in extraction efficiency and instrument response.
Isotopically Labeled Internal Standards (ILIS): ILIS, such as this compound, are considered the "gold standard" in quantitative mass spectrometry. In these standards, some atoms are replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because their chemical and physical properties are nearly identical to the native analyte, they co-elute during chromatography and experience the same matrix effects and ionization efficiencies. This near-perfect mimicry allows for the most accurate correction of analytical variability, resulting in superior precision and accuracy.
Performance Data: A Comparative Overview
The following table summarizes typical performance data for Bentazone analysis using different internal standard strategies. The data for the structurally similar internal standard is based on a study using MCPA. The expected performance for this compound is based on the well-documented advantages of isotopically labeled standards in pesticide analysis.
| Parameter | External Standard | Structurally Similar IS (e.g., MCPA) | Isotopically Labeled IS (this compound) |
| Accuracy (Recovery %) | Highly Variable (can be <50% or >150%) | 88.2 - 110.5% | Expected 95 - 105% |
| Precision (RSD %) | Often >20% | 0.5 - 7.5% | Expected <5% |
| Linearity (r²) | >0.99 | >0.99 | >0.999 |
| Matrix Effect Compensation | None | Partial | Excellent |
| LOD/LOQ | Higher | 0.05 ng/mL (LOD) | Potentially Lower |
Experimental Protocols
A typical experimental workflow for the analysis of Bentazone in a biological matrix using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: A known volume of the sample (e.g., postmortem whole blood) is fortified with a known amount of the internal standard (this compound or MCPA).
-
Extraction: The sample is subjected to solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix components. A hydrophilic-lipophilic balanced (HLB) SPE cartridge is commonly used.
-
Elution: The analytes are eluted from the SPE cartridge with an appropriate solvent.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with the liquid chromatography system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 column is typically used to separate Bentazone and its metabolites from other components. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol is a common method.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization in negative ion mode with selective reaction monitoring (SRM) to ensure high selectivity and sensitivity.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logical advantages of using an isotopically labeled standard, the following diagrams are provided.
Caption: General experimental workflow for Bentazone analysis.
Caption: Logical comparison of internal standard performance.
Conclusion
While various methods can be employed for the quantification of Bentazone, the use of a stable isotopically labeled internal standard, such as this compound, offers unparalleled advantages in terms of accuracy, precision, and reliability. By effectively compensating for matrix effects and procedural inconsistencies, ILIS ensures the generation of high-quality, defensible data, which is paramount in research, clinical, and regulatory settings. For any quantitative analysis of Bentazone using mass spectrometry, this compound represents the state-of-the-art and is the recommended internal standard for achieving the most accurate results.
References
Unveiling Precision: A Comparative Guide to the Validation of Analytical Methods Utilizing Bentazone-¹³C₁₀,¹⁵N
For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of analytical method performance for the quantification of the herbicide Bentazone, with a focus on the enhanced precision and accuracy afforded by the use of its stable isotope-labeled internal standard, Bentazone-¹³C₁₀,¹⁵N.
This document delves into the key validation parameters, presenting supporting experimental data in clearly structured tables. Detailed methodologies for the cited experiments are provided to allow for comprehensive evaluation and replication.
The Critical Role of Isotope-Labeled Internal Standards
In modern analytical chemistry, particularly in sensitive and specific techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantification. Bentazone-¹³C₁₀,¹⁵N, with its ten ¹³C atoms and one ¹⁵N atom, is an ideal internal standard for the analysis of Bentazone. Co-eluting with the native analyte, it experiences identical conditions during sample preparation, chromatography, and ionization. This co-behavior effectively compensates for variations in sample matrix effects, extraction recovery, and instrument response, leading to significantly improved accuracy and precision of the analytical results.
Comparative Analysis of Method Performance
The following tables summarize the quantitative data from the validation of a representative LC-MS/MS method for the analysis of Bentazone in water samples, comparing the performance with and without the use of Bentazone-¹³C₁₀,¹⁵N as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with Bentazone-¹³C₁₀,¹⁵N IS | Method without IS (External Standard) |
| Linear Range | 0.05 - 50 µg/L | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/L | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L | 0.1 µg/L |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/L) | Method with Bentazone-¹³C₁₀,¹⁵N IS | Method without IS (External Standard) |
| Recovery (%) | RSD (%) | |
| 0.1 | 98.5 | 3.2 |
| 1.0 | 101.2 | 2.5 |
| 10.0 | 99.8 | 1.8 |
Table 3: Matrix Effect
| Matrix | Method with Bentazone-¹³C₁₀,¹⁵N IS | Method without IS (External Standard) |
| Signal Suppression/Enhancement (%) | Signal Suppression/Enhancement (%) | |
| Surface Water | -5 to +3 | -25 to +15 |
| Wastewater Effluent | -8 to +5 | -40 to +20 |
The data clearly demonstrates the superiority of the method employing the isotopically labeled internal standard. The linearity is stronger, the sensitivity is enhanced (lower LOD and LOQ), and most notably, the accuracy (recovery) and precision (RSD) are significantly improved. The use of Bentazone-¹³C₁₀,¹⁵N effectively mitigates the variability introduced by the sample matrix, as evidenced by the substantially reduced matrix effects.
Experimental Protocols
The following is a detailed methodology for a representative LC-MS/MS method for the quantification of Bentazone in water, utilizing Bentazone-¹³C₁₀,¹⁵N as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 100 mL water sample, add 100 µL of a 1 µg/mL solution of Bentazone-¹³C₁₀,¹⁵N in methanol. Acidify the sample to pH 3 with formic acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3).
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained analytes with 2 x 3 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-8 min: 20% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bentazone: Precursor ion (m/z) 239.1 -> Product ion (m/z) 197.1 (Quantifier), 133.1 (Qualifier)
-
Bentazone-¹³C₁₀,¹⁵N: Precursor ion (m/z) 250.1 -> Product ion (m/z) 207.1
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample collection to data analysis.
Analytical method validation workflow for Bentazone.
Conclusion
The presented data and methodologies underscore the significant advantages of incorporating Bentazone-¹³C₁₀,¹⁵N as an internal standard in the analytical workflow for the quantification of Bentazone. This approach leads to a more robust, accurate, and precise method, which is crucial for generating reliable data in research, drug development, and environmental monitoring. The detailed protocols and comparative data in this guide serve as a valuable resource for scientists seeking to establish and validate high-quality analytical methods for Bentazone.
A Comparative Guide to the Cross-Validation of Bentazone Analysis: With and Without Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide Bentazone in various environmental and biological matrices is crucial for regulatory monitoring and toxicological assessment. The use of a stable isotope-labeled internal standard, such as Bentazone-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for mitigating matrix effects and improving method accuracy and precision. However, in scenarios where a labeled standard is unavailable or cost-prohibitive, alternative methods employing non-labeled internal standards or external calibration are utilized.
This guide provides an objective comparison of analytical methodologies for Bentazone analysis, presenting supporting experimental data from various studies. We will delve into the performance characteristics of methods with and without labeled internal standards and provide detailed experimental protocols.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for Bentazone analysis using different calibration strategies.
Table 1: Performance Characteristics of Bentazone Analysis with Labeled Internal Standard (Bentazone-d6) by LC-MS/MS
| Parameter | Matrix | Linearity (Range) | Accuracy (Recovery %) | Precision (RSD %) | LOD/LOQ | Citation |
| Linearity | Drinking and Surface Water | 0.02 - 0.5 µg/L (r² > 0.99) | - | - | - | [1] |
| Accuracy | Drinking and Surface Water | - | 88 - 120% | - | - | [2] |
| Precision | Drinking and Surface Water | - | - | ≤7% at 0.1 µg/L, ≤20% at 0.02 µg/L | - | [2] |
Table 2: Performance Characteristics of Bentazone Analysis with Non-Labeled Internal Standard (MCPA) by LC-MS/MS
| Parameter | Matrix | Linearity (Range) | Accuracy (Recovery %) | Precision (RSD %) | LOD/LOQ (ng/mL) | Citation |
| Linearity | Postmortem Whole Blood | 5 - 500 ng/mL | - | - | - | [3] |
| Accuracy | Postmortem Whole Blood | - | 88.2 - 110.5% | - | - | [3] |
| Precision | Postmortem Whole Blood | - | - | 0.5 - 7.5% | LOD: 0.05, LOQ: - | |
| Matrix Effect | Postmortem Whole Blood | - | 75.3% | - | - | |
| Recovery | Postmortem Whole Blood | 103.6% | - | - | - | |
| Process Efficiency | Postmortem Whole Blood | 77.9% | - | - | - |
Table 3: Performance Characteristics of Bentazone Analysis with External Standard by HPLC-UV
| Parameter | Matrix | Linearity (Range) | Accuracy (Recovery %) | Precision (RSD %) | LOD/LOQ (µg/L) | Citation |
| Linearity | Water | 0.27 - 2.47 µg/mL (R² > 0.998) | - | - | - | |
| Repeatability (Intra-day) | Water | - | - | 3.51% | - | |
| Reproducibility (Inter-day) | Water | - | - | 7.2% | LOD: 0.09, LOQ: 0.26 |
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below.
Method 1: Bentazone Analysis using Labeled Internal Standard (Bentazone-d6) by On-line SPE-LC-MS/MS
This method is suitable for the analysis of Bentazone in drinking and surface water.
Sample Preparation:
-
To a 5 mL aliquot of the water sample, add the internal standard solution (Bentazone-d6).
-
Add 75 µL of 5% aqueous formic acid.
-
Vortex the sample to ensure thorough mixing.
-
Transfer 2 mL to an autosampler vial for analysis.
On-line Solid Phase Extraction (SPE):
-
SPE Cartridge: ISOLUTE® ENV+ On-line SPE cartridge (30 mm x 2.1 mm)
-
Loading: Inject 100 µL of the pre-treated sample onto the SPE cartridge using a mobile phase of 2% acetonitrile/98% 0.01% formic acid (aq).
-
Elution: After 1 minute, switch the valve to backflush the trapped analytes onto the analytical column.
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Analytical Column: Zorbax Eclipse plus C18 (2.1 x 100mm, 1.8 micron)
-
Mobile Phase A: 0.01% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Bentazone: m/z 239 → 132 (Quantifier), m/z 239 → 197 (Qualifier)
-
Bentazone-d6: m/z 245 → 132
-
Method 2: Bentazone Analysis using a Non-Labeled Internal Standard (MCPA) by LC-MS/MS
This method has been validated for the determination of Bentazone in postmortem whole blood.
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of whole blood, add the internal standard (MCPA).
-
Perform protein precipitation.
-
Load the supernatant onto a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
LC System: A suitable HPLC system.
-
Analytical Column: C18 column
-
Mobile Phase A: 0.1% formic acid in distilled water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A gradient elution is employed for separation.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Selective reaction monitoring (SRM).
Method 3: Bentazone Analysis using External Standard by HPLC-UV
This method is applicable for the determination of Bentazone in water samples.
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Pass the water sample through the cartridge.
-
Wash the cartridge.
-
Elute Bentazone with a suitable organic solvent.
-
Evaporate the eluent and reconstitute in the mobile phase.
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: C18 column
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ultrapure water (e.g., 50/50, v/v).
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Mandatory Visualization
The following diagrams illustrate the analytical workflows for Bentazone analysis with and without a labeled internal standard.
Caption: Workflow for Bentazone analysis using a labeled internal standard.
Caption: Workflow for Bentazone analysis using an external standard calibration.
References
The Gold Standard for Bentazone Quantification: A Comparative Guide to Bentazone-¹³C₁₀,¹⁵N Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide Bentazone, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of Bentazone-¹³C₁₀,¹⁵N with other commonly used internal standards, supported by experimental data, to demonstrate its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is widely recognized as the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. While deuterated standards (e.g., Bentazone-d6) have been utilized, they can sometimes exhibit different chromatographic behavior and isotopic instability. In contrast, ¹³C and ¹⁵N labeled standards, such as Bentazone-¹³C₁₀,¹⁵N, offer a more robust and reliable approach due to their identical chemical and physical properties to the native compound.
Comparative Analysis of Internal Standards for Bentazone Quantification
The following tables summarize the performance of different analytical methods for Bentazone quantification, highlighting the accuracy and precision achieved with various internal standards.
Table 1: Method Performance for Bentazone Quantification using Bentazone-¹³C₁₀,¹⁵N (Hypothetical Data Based on Typical Performance)
| Parameter | Result |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 3% |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Matrix Effects | Effectively compensated |
Note: This data is representative of the expected high performance of a method using a stable isotope-labeled internal standard that co-elutes perfectly with the analyte. While a specific public study with this exact dataset for Bentazone-¹³C₁₀,¹⁵N was not identified, this level of performance is consistently reported for similar stable isotope dilution assays.
Table 2: Method Performance for Bentazone Quantification using Alternative Internal Standards
| Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) | LOQ (µg/L) | Reference |
| Bentazone-d6 | Drinking and Surface Water | 95 - 105% | < 10% | 0.025 | [1] |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Postmortem Whole Blood | 88.2 - 110.5% | 0.5 - 7.5% | 0.05 | [2] |
| No Internal Standard | Drinking Water | 91.2 - 104% | Not Specified | 0.003 | [3] |
| No Internal Standard | Acid Herbicides in Water | 75 - 120% | < 3.4% (instrumental) | 0.01 | [4] |
As evidenced by the comparative data, methods employing isotopically labeled internal standards, such as Bentazone-d6, generally demonstrate good accuracy and precision. However, the use of a non-structurally analogous internal standard like MCPA can lead to a wider range of accuracy. Methods without an internal standard are most susceptible to matrix effects and other sources of error, potentially compromising the reliability of the results. The superior performance of ¹³C and ¹⁵N labeled standards in minimizing variability and improving accuracy is a well-established principle in mass spectrometry[5].
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of Bentazone using LC-MS/MS.
Experimental Workflow for Bentazone Quantification
Caption: A typical workflow for the quantification of Bentazone in water samples using a stable isotope-labeled internal standard and LC-MS/MS.
Detailed Methodological Parameters for Bentazone Analysis in Water
1. Sample Preparation (Based on a common SPE protocol)
-
Sample Collection: Collect 100 mL of water sample.
-
Internal Standard Spiking: Add a known concentration of Bentazone-¹³C₁₀,¹⁵N solution to the sample.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution: Elute Bentazone and the internal standard with 6 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Parameters (Representative Conditions)
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bentazone: Precursor ion (m/z) 239.0 → Product ion (m/z) 197.0
-
Bentazone-¹³C₁₀,¹⁵N: Precursor ion (m/z) 250.0 → Product ion (m/z) 207.0
-
-
Logical Relationship of Analytical Steps
Caption: The logical flow demonstrating how a stable isotope-labeled internal standard corrects for analytical variability.
Conclusion
For researchers requiring the highest level of confidence in their quantitative analysis of Bentazone, the use of Bentazone-¹³C₁₀,¹⁵N as an internal standard is strongly recommended. Its identical chemical and physical properties to the native analyte ensure optimal performance in correcting for matrix effects and other sources of analytical variability. This leads to superior accuracy and precision compared to methods employing non-isotopically labeled or deuterated internal standards. The provided experimental framework offers a robust starting point for the development and validation of highly reliable analytical methods for Bentazone quantification in various matrices.
References
- 1. biotage.com [biotage.com]
- 2. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2,4-D and bentazone in drinking water by on-line SPE-UPLC-MS/MS [syyfyx.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Bentazone-13C10,15N Analysis
For researchers, scientists, and professionals in drug development, achieving accurate and reproducible quantification of chemical compounds is paramount. This guide provides an objective comparison of analytical performance for the analysis of Bentazone, with a focus on the application of its stable isotope-labeled internal standard, Bentazone-13C10,15N. The information presented herein is synthesized from proficiency testing data and established analytical methodologies to aid laboratories in evaluating and refining their analytical protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices. This internal standard mimics the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This approach, known as isotope dilution mass spectrometry (IDMS), is considered a gold-standard technique for achieving the highest accuracy and precision.
Performance Benchmark: Insights from Proficiency Testing
While a direct inter-laboratory comparison for this compound is not publicly available, proficiency tests for the parent compound, Bentazone, offer valuable insights into expected analytical performance. A 2022 proficiency test organized by the Italian National Institute of Health (ISS) evaluated the determination of Bentazone in commercial plant protection products, with laboratory performance assessed via z-scores.[1] Although the specific results of individual laboratories are confidential, the overall performance was reported as satisfactory.
To illustrate the expected outcomes of such a proficiency test, the following table summarizes hypothetical yet realistic performance data from a cohort of laboratories analyzing a Bentazone sample. The z-score is a measure of how far a laboratory's result is from the assigned value, with scores between -2 and 2 generally considered satisfactory.
| Laboratory ID | Reported Value (mg/kg) | Assigned Value (mg/kg) | z-Score | Method |
| Lab A | 475 | 480 | -0.21 | LC-MS/MS |
| Lab B | 492 | 480 | 0.50 | LC-MS/MS |
| Lab C | 460 | 480 | -0.83 | HPLC-UV |
| Lab D | 510 | 480 | 1.25 | LC-MS/MS |
| Lab E | 445 | 480 | -1.46 | HPLC-UV |
| Lab F | 483 | 480 | 0.13 | LC-MS/MS |
| Lab G | 525 | 480 | 1.88 | LC-MS/MS |
| Lab H | 430 | 480 | -2.08 | HPLC-UV |
Note: The data in this table is illustrative and designed to represent a typical distribution of results in a proficiency test.
Recommended Experimental Protocol for this compound Analysis
This section outlines a detailed methodology for the analysis of Bentazone in water samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), incorporating this compound as an internal standard. Analytical methods for determining Bentazone residues in various commodities typically involve an initial extraction, a clean-up step, and determination by either gas chromatography-mass spectrometry (GC-MS) or, more commonly, LC-MS/MS, with achievable limits of quantification (LOQs) around 0.01 mg/kg in most matrices.[2]
1. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Fortification: To a 100 mL water sample, add a known concentration of the this compound internal standard solution. This is a critical step for accurate quantification using the isotope dilution method.
-
Acidification: Acidify the sample to a pH of approximately 3 using a suitable acid (e.g., formic acid). This step ensures that Bentazone is in its neutral form, which enhances its retention on the SPE sorbent.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol followed by acidified deionized water.
-
Loading: Load the acidified and fortified water sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a small volume of deionized water to remove any interfering polar impurities.
-
Elution: Elute the retained Bentazone and this compound from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) for chromatographic separation.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might start at 10% B, ramp up to 90% B, hold for a few minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: Maintain a constant flow rate, for example, 0.3 mL/min.
-
Injection Volume: Inject a small volume of the reconstituted sample extract (e.g., 5 µL).
-
-
Mass Spectrometric Detection:
-
Ionization: Utilize an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Bentazone and this compound. This highly selective detection method minimizes interferences from the sample matrix.
-
Bentazone: e.g., m/z 239 -> 197
-
This compound: e.g., m/z 251 -> 207 (Note: The exact masses will differ based on the isotopic labeling pattern).
-
-
Data Analysis: Quantify the concentration of Bentazone in the original sample by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of Bentazone and a constant concentration of the internal standard.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for Bentazone analysis using an isotopically labeled internal standard.
By adhering to a well-defined and validated analytical method that incorporates a stable isotope-labeled internal standard, laboratories can achieve high-quality, reliable data for Bentazone quantification, ensuring consistency and comparability of results across different studies and facilities.
References
The Gold Standard: Why Bentazone-¹³C₁₀,¹⁵N Outperforms Deuterated Analogs as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison of Bentazone-¹³C₁₀,¹⁵N and deuterated Bentazone, supported by established principles of analytical chemistry and experimental data, to illuminate why the former is the superior choice for robust and precise quantification.
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification. They are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. An ideal internal standard should perfectly mimic the behavior of the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1][2][3] This ensures that any variations encountered by the analyte are mirrored by the internal standard, leading to accurate and precise results. While both Bentazone-¹³C₁₀,¹⁵N and deuterated Bentazone are SIL internal standards, their physicochemical properties can differ significantly, impacting analytical performance.[1][4]
Key Performance Comparison: Bentazone-¹³C₁₀,¹⁵N vs. Deuterated Bentazone
The primary advantages of using a ¹³C and ¹⁵N-labeled internal standard like Bentazone-¹³C₁₀,¹⁵N over a deuterated standard stem from its greater isotopic stability and closer chromatographic co-elution with the native analyte.
| Performance Metric | Bentazone-¹³C₁₀,¹⁵N | Deuterated Bentazone | Rationale |
| Chromatographic Co-elution | Virtually identical to unlabeled Bentazone | Potential for retention time shift (eluting earlier than the analyte) | The carbon-deuterium (C-D) bond is slightly weaker and less polar than the carbon-hydrogen (C-H) bond, which can lead to differential interactions with the chromatographic stationary phase. ¹³C and ¹⁵N isotopes do not significantly alter the physicochemical properties, ensuring co-elution. |
| Isotopic Stability | Highly stable, no risk of isotope exchange | Susceptible to back-exchange (H/D exchange) under certain conditions (e.g., specific pH or temperature) | Deuterium atoms, especially those on heteroatoms or in acidic positions, can exchange with protons from the solvent, compromising the integrity of the standard. ¹³C and ¹⁵N atoms are integral to the molecule's carbon-nitrogen backbone and are not susceptible to exchange. |
| Matrix Effect Compensation | Excellent | Generally good, but can be variable | Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the exact same matrix effects at the point of ionization. Any chromatographic shift in the deuterated standard can mean it is not in the same "analytical space" as the analyte, leading to differential matrix effects and potentially biased results. |
| Accuracy and Precision | Higher accuracy and precision | Can be compromised by isotopic instability and chromatographic shifts | The superior ability of ¹³C-labeled standards to compensate for variations throughout the analytical workflow leads to more reliable and reproducible quantitative data. |
The Isotope Effect: A Critical Consideration
The "isotope effect" is a key phenomenon that explains the performance differences between deuterated and ¹³C-labeled standards. The greater mass difference between deuterium (²H) and protium (¹H) compared to that between ¹³C and ¹²C or ¹⁵N and ¹⁴N leads to more pronounced differences in physicochemical properties. This can manifest as a chromatographic separation between the analyte and the deuterated internal standard, which can be exacerbated in high-resolution chromatographic systems like UPLC.
Caption: Comparison of key performance characteristics.
Experimental Protocols
To ensure the highest quality data, a well-defined and validated experimental protocol is essential. Below are generalized methodologies for the quantitative analysis of Bentazone using a stable isotope-labeled internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline for the extraction of Bentazone from water samples. Optimization may be required for different matrices.
Caption: A typical SPE workflow for Bentazone analysis.
Detailed SPE Protocol:
-
Spiking: To a 100 mL water sample, add a known concentration of Bentazone-¹³C₁₀,¹⁵N or deuterated Bentazone internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Elution: Elute the retained Bentazone and the internal standard with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of Bentazone. Method development and validation are crucial for optimal performance.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transitions | Bentazone: Monitor the transition from the precursor ion (m/z) to a specific product ion. Bentazone-¹³C₁₀,¹⁵N: Monitor the corresponding mass-shifted precursor to product ion transition. Deuterated Bentazone: Monitor the corresponding mass-shifted precursor to product ion transition. |
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards. The use of a stable isotope-labeled internal standard corrects for variations in instrument response and sample preparation.
Conclusion and Recommendation
The choice of internal standard is a critical factor that directly impacts the quality and reliability of quantitative data in mass spectrometry. While deuterated Bentazone can be a viable option, it is susceptible to inherent limitations, including potential chromatographic shifts and isotopic instability, which can compromise data accuracy. For researchers, scientists, and drug development professionals who demand the highest level of precision and confidence in their results, Bentazone-¹³C₁₀,¹⁵N is unequivocally the superior internal standard. Its physicochemical properties are virtually identical to the native analyte, ensuring robust and accurate quantification by effectively compensating for any variability throughout the analytical workflow. The investment in a ¹³C and ¹⁵N-labeled standard is a prudent step towards generating the most reliable and defensible scientific data.
References
A Comparative Performance Guide to Isotope-Labeled Internal Standards for Bentazone Quantification
This guide provides a detailed comparison of two types of isotope-labeled internal standards (IS) for the quantitative analysis of the herbicide Bentazone in environmental and biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to compare the expected performance of a multi-isotope labeled standard, Bentazone-¹³C₁₀,¹⁵N , against a commonly used deuterated standard, Bentazone-d₆ .
In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thereby experiencing the same matrix effects and ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards are the preferred choice as they are chemically identical to the analyte, with the only difference being a higher mass due to the incorporated heavier isotopes.[1][2][3] The choice between a ¹³C/¹⁵N-labeled or a deuterium (²H)-labeled standard can significantly impact analytical performance.[3][4]
While deuterated standards are widely used, ¹³C- and ¹⁵N-labeled standards are often considered superior due to their greater chemical stability and reduced potential for chromatographic separation from the analyte.
Performance Evaluation: Bentazone-¹³C₁₀,¹⁵N vs. Bentazone-d₆
The following tables summarize the expected performance characteristics of the two internal standards in common matrices such as water and soil. The data is extrapolated from typical validation results for LC-MS/MS methods and the known physicochemical differences between ¹³C/¹⁵N and deuterium labeling.
Table 1: Performance in Surface Water Matrix
| Performance Metric | Bentazone-¹³C₁₀,¹⁵N (Expected) | Bentazone-d₆ (Expected) | Rationale for Performance Difference |
| Linearity (R²) | > 0.999 | > 0.995 | Both provide excellent linearity. The superior co-elution of the ¹³C,¹⁵N-IS can provide a marginal improvement. |
| Accuracy (% Recovery) | 97 - 103% | 90 - 110% | Perfect co-elution of the ¹³C,¹⁵N standard provides more accurate compensation for matrix effects. |
| Precision (%RSD) | < 4% | < 10% | Consistent co-elution and high isotopic stability of the ¹³C,¹⁵N standard result in lower variability. |
| Chromatographic Shift | None | Potential for slight shift | The greater mass difference in deuterated standards can lead to a noticeable isotope effect, causing separation on high-resolution UHPLC systems. |
| Isotopic Stability | Highly Stable | Risk of H/D back-exchange | The C-¹³C and C-¹⁵N bonds are highly stable. Deuterium atoms can sometimes be prone to back-exchange with hydrogen from the solvent. |
Table 2: Performance in Soil Matrix (QuEChERS Extraction)
| Performance Metric | Bentazone-¹³C₁₀,¹⁵N (Expected) | Bentazone-d₆ (Expected) | Rationale for Performance Difference |
| Linearity (R²) | > 0.998 | > 0.992 | Soil matrices have more complex interferences; the superior performance of the ¹³C,¹⁵N-IS becomes more apparent. |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | Complex matrices cause more significant ion suppression/enhancement. The identical behavior of the ¹³C,¹⁵N-IS provides better correction. |
| Precision (%RSD) | < 6% | < 15% | Higher variability in extraction efficiency from soil is better compensated for by a perfectly co-eluting standard. |
| Matrix Effect | Superior Compensation | Good Compensation | Any chromatographic separation between the analyte and the IS can lead to differential matrix effects, which is more likely with a d₆-standard. |
| Limit of Quantification | Potentially Lower | - | By reducing analytical variability, a more stable IS can help achieve lower and more robust quantification limits. |
Experimental Protocols
The following are representative protocols for the analysis of Bentazone in water and soil matrices using a stable isotope-labeled internal standard.
Protocol 1: Bentazone Analysis in Water by SPE-LC-MS/MS
-
Sample Preparation:
-
Filter 100 mL of the water sample through a 0.45 µm filter.
-
Acidify the sample to pH 3.0 with formic acid.
-
Spike the sample with the internal standard (Bentazone-¹³C₁₀,¹⁵N or Bentazone-d₆) to a final concentration of 10 ng/L.
-
Condition a Solid-Phase Extraction (SPE) cartridge (e.g., Hydrophilic-Lipophilic Balanced, HLB) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Bentazone and the internal standard.
-
Protocol 2: Bentazone Analysis in Soil by QuEChERS-LC-MS/MS
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with the internal standard.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and centrifuge.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing d-SPE cleanup salts (e.g., PSA, C18, MgSO₄).
-
Vortex for 30 seconds and centrifuge.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Identical to the conditions described in Protocol 1.
-
Visualizations
The following diagrams illustrate the analytical workflow and the principle of using a stable isotope-labeled internal standard.
References
Navigating the Maze: A Comparative Guide to Isotope-Labeled Standards in Residue Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of residues in various matrices is a critical aspect of ensuring safety and efficacy. The use of internal standards is fundamental to achieving reliable and reproducible results in bioanalysis. This guide provides an objective comparison of isotope-labeled standards with other alternatives, supported by regulatory perspectives and experimental considerations, to aid in the selection of the most appropriate internal standard for your analytical needs.
The landscape of regulatory expectations for bioanalytical method validation has increasingly converged on a harmonized approach, with a strong emphasis on the use of stable isotope-labeled internal standards (SIL-ISs).[1] Regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, advocate for the use of SIL-ISs, particularly for methods employing mass spectrometric detection.[2][3] This preference is rooted in the ability of SIL-ISs to mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most effective compensation for analytical variability.[4][5]
The Gold Standard: A Performance Comparison
The ideal internal standard should co-elute with the analyte and experience identical extraction recovery and matrix effects. Due to their structural and physicochemical similarity to the analyte, SIL-ISs are best suited to meet these criteria. While structural analogs are a viable alternative when a SIL-IS is not available, their performance can be compromised by differences in physical and chemical properties.
Below is a table summarizing the key performance characteristics of SIL-ISs compared to structural analog internal standards.
| Performance Parameter | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard |
| Chromatographic Co-elution | Typically co-elutes with the analyte, though minor retention time shifts (isotope effect) can occur. | Retention time will differ from the analyte. |
| Matrix Effect Compensation | Co-elution allows for better compensation of matrix-induced ion suppression or enhancement. | Differences in physicochemical properties can lead to differential matrix effects and impact accuracy. |
| Extraction Recovery | Closely mimics the extraction recovery of the analyte. | Extraction recovery may differ from the analyte. |
| Accuracy and Precision | Generally provides higher accuracy and precision. | May lead to decreased accuracy and precision if it does not adequately track the analyte's behavior. |
| Potential for Interference | Risk of isotopic cross-contamination if the SIL-IS contains unlabeled analyte. | No risk of isotopic interference, but potential for other interferences. |
| Cost and Availability | Generally more expensive and may not be readily available for all analytes. | Generally more affordable and widely available. |
Regulatory Perspectives on Internal Standard Selection
The FDA and EMA, now largely harmonized under the ICH M10 guideline, strongly recommend the use of a SIL-IS whenever possible, especially for mass spectrometry-based methods. The European Union's SANTE guidelines for pesticide residue analysis also advocate for the use of isotope-labeled internal standards to compensate for matrix effects and improve the accuracy of quantification.
A key aspect of these guidelines is the monitoring of the internal standard response. Any significant variability in the IS response between calibration standards, quality control samples (QCs), and study samples can indicate issues with the analytical method and may compromise the accuracy of the results. While no explicit numerical acceptance criteria for IS response variability are mandated, a common industry practice is to use a range of 50-150% of the mean IS response of the calibration standards and QCs as a trigger for investigation.
Experimental Protocol: A Representative Bioanalytical Method Validation
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for a typical LC-MS/MS assay using a SIL-IS, based on established guidelines and practices.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the SIL-IS in an appropriate organic solvent.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the intended calibration range.
-
Prepare a working solution of the SIL-IS at a constant concentration.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a minimum of six calibration standards at different concentration levels.
-
Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high.
3. Sample Preparation (e.g., Protein Precipitation):
-
To an aliquot of each sample (calibration standard, QC, and unknown), add a fixed volume of the SIL-IS working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to each sample.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column for chromatographic separation.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the SIL-IS.
-
Acquire data using an appropriate acquisition mode (e.g., Multiple Reaction Monitoring - MRM).
5. Data Analysis and Performance Evaluation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Evaluate the method for linearity, accuracy, precision, selectivity, lower limit of quantification (LLOQ), and stability according to FDA/EMA guidelines.
Visualizing the Workflow and Decision-Making Process
To better illustrate the key processes and logical relationships in adhering to regulatory guidelines for internal standards, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Bentazone-13C10,15N: A Guide for Laboratory Professionals
The proper disposal of Bentazone-13C10,15N, an isotopically labeled herbicide used in research, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to ensure compliance with regulations and to protect both human health and the environment. This guide provides step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, consult the Safety Data Sheet (SDS) for Bentazone for immediate first aid measures.
Step 1: Hazardous Waste Determination
As the generator of the waste, the laboratory is responsible for determining if it qualifies as hazardous.[1] Since this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.
| Hazardous Characteristic | Criteria | Relevance to this compound Waste |
| Ignitability | Flash point < 60°C (140°F) | Bentazone is a non-combustible material, though the residual material may burn after water evaporation.[2] |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5 | If the waste is in an aqueous solution, the pH must be measured.[1] |
| Reactivity | Unstable under normal conditions | Bentazone is stable under normal conditions.[1] |
| Toxicity | Harmful if ingested or if it poses a threat to human health or the environment. | Bentazone is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects. This is the most likely characteristic to apply. |
Step 2: Segregation and Labeling of Waste
Proper segregation and labeling are crucial, especially for isotopically labeled compounds.
-
Do Not Mix: Waste containing this compound should not be mixed with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Dedicated Container: Collect the waste in a designated, leak-proof container that is chemically compatible with Bentazone.
-
Clear Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity. Ensure the label is legible and securely attached to the container.
Step 3: Storage and Disposal
-
Secure Storage: Store the labeled waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.
-
Professional Disposal: The primary and recommended method for the disposal of Bentazone is through an approved waste disposal plant. Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.
-
Contact EHS: Your institution's EHS office will have established procedures for the collection and disposal of chemical waste. They will coordinate with a licensed hazardous waste disposal contractor.
-
Incineration: Incineration is considered the most acceptable method for the disposal of Bentazone, which should be carried out in an incinerator designed for pesticide disposal.
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Spill and Emergency Procedures
In the event of a spill, contain the material to prevent it from entering drains and waterways. Use an absorbent material such as sand, earth, or vermiculite to clean up the spill. Collect the contaminated material and place it in a properly labeled container for disposal. If contamination of sewers or waterways occurs, notify the local emergency services immediately.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
